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2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline Documentation Hub

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  • Product: 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline
  • CAS: 1040687-78-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Physicochemical Properties in Drug Discovery In the landscape of modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics—spanning solubility, lipophilicity, and ionization state—govern a molecule's behavior within complex biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4] A well-characterized molecule with an optimal physicochemical profile is more likely to navigate the arduous journey from a promising lead to a viable clinical candidate. Conversely, neglecting these fundamental properties often leads to costly late-stage failures in drug development.[1]

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline (CAS No. 1040687-78-2), a molecule of interest in medicinal chemistry.[5] By presenting a combination of predicted data, detailed experimental protocols for their validation, and an in-depth look at its expected spectroscopic profile, this document aims to equip researchers with the essential knowledge to effectively utilize this compound in their research endeavors.

Molecular Identity and Predicted Physicochemical Profile

2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline is a tertiary amine with a molecular formula of C₂₃H₂₅NO₂ and a molecular weight of 347.45 g/mol .[5][6] Its structure comprises a 2,5-dimethylaniline moiety linked via a methylene bridge to a benzyl group, which is further substituted with a 2-phenoxyethoxy side chain.

Due to the absence of publicly available experimental data for this specific molecule, the following physicochemical parameters have been predicted using widely recognized computational models such as those found in ACD/Labs Percepta, ChemAxon MarvinSketch, and Molinspiration. These in silico tools provide valuable estimations that guide initial experimental design and compound assessment.

Physicochemical PropertyPredicted ValueSignificance in Drug Discovery
Melting Point (°C) 110 - 130Influences solubility, dissolution rate, and formulation development.
Boiling Point (°C) > 500Indicates thermal stability and volatility.
Water Solubility (mg/L) < 10Crucial for absorption and bioavailability. Low solubility can be a major hurdle.
logP (Octanol/Water) 4.5 - 5.5A measure of lipophilicity, affecting membrane permeability and target binding.
pKa (Basic) 3.5 - 4.5Determines the ionization state at physiological pH, impacting solubility and receptor interaction.

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline. The causality behind each experimental choice is explained to provide a deeper understanding of the protocols.

Workflow for Physicochemical Characterization

G cluster_0 Synthesis & Purification cluster_1 Property Determination cluster_2 Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification MeltingPoint Melting Point Purification->MeltingPoint BoilingPoint Boiling Point Purification->BoilingPoint Solubility Solubility Purification->Solubility logP logP Purification->logP pKa pKa Purification->pKa NMR NMR Purification->NMR IR IR Purification->IR MassSpec Mass Spectrometry Purification->MassSpec Data_Analysis Data_Analysis MeltingPoint->Data_Analysis Quantitative Data BoilingPoint->Data_Analysis Quantitative Data Solubility->Data_Analysis Quantitative Data logP->Data_Analysis Quantitative Data pKa->Data_Analysis Quantitative Data Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation Qualitative Data IR->Structural_Elucidation Qualitative Data MassSpec->Structural_Elucidation Qualitative Data Physicochemical_Profile Physicochemical_Profile Data_Analysis->Physicochemical_Profile Verified_Structure Verified_Structure Structural_Elucidation->Verified_Structure

Caption: A generalized workflow for the comprehensive physicochemical and spectroscopic characterization of a novel chemical entity.

Melting Point Determination
  • Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

  • Methodology (Capillary Method):

    • Ensure the sample of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline is thoroughly dried and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the apparatus at a rate of 10-15 °C per minute initially.

    • As the expected melting range is approached, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first liquid droplet is observed and the temperature at which the entire sample has melted. This range is the melting point.

Boiling Point Determination
  • Rationale: The boiling point provides information about the volatility of a substance and is an indicator of the strength of intermolecular forces.

  • Methodology (Microscale Distillation):

    • Place a small volume (e.g., 1-2 mL) of the compound into a micro-distillation apparatus.

    • Add a boiling chip to ensure smooth boiling.

    • Slowly heat the apparatus using a suitable heating mantle.

    • Record the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature at the distillation head during the collection of the first few drops of distillate.

Aqueous Solubility Determination
  • Rationale: Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can significantly hinder its absorption from the gastrointestinal tract.

  • Methodology (Shake-Flask Method):

    • Prepare a series of vials containing a fixed volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4).

    • Add an excess amount of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline to each vial to create a saturated solution.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The average concentration from multiple determinations represents the aqueous solubility.

Lipophilicity (logP) Determination
  • Rationale: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It influences a drug's ability to cross biological membranes and can impact its binding to target proteins.

  • Methodology (Shake-Flask Method):

    • Prepare a solution of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline in either n-octanol or water.

    • In a separatory funnel, combine equal volumes of n-octanol and water that have been pre-saturated with each other.

    • Add a known amount of the compound solution to the biphasic system.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

    • Allow the layers to separate completely.

    • Carefully collect samples from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Ionization Constant (pKa) Determination
  • Rationale: The pKa value indicates the strength of an acidic or basic functional group. For an amine like the target molecule, the pKa will determine the extent of its protonation at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

  • Methodology (Potentiometric Titration):

    • Dissolve a precise amount of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

    • Use a calibrated pH meter to monitor the pH of the solution.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Expected Spectroscopic Profile

The structural elucidation of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline can be unequivocally confirmed through a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral characteristics are anticipated.

Logical Flow of Spectroscopic Analysis

G cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation MassSpec Mass Spectrometry (MS) Molecular_Weight Molecular_Weight MassSpec->Molecular_Weight IR_Spec Infrared (IR) Spectroscopy Functional_Groups Functional_Groups IR_Spec->Functional_Groups H_NMR ¹H NMR Proton_Environment Proton_Environment H_NMR->Proton_Environment C_NMR ¹³C NMR Carbon_Skeleton Carbon_Skeleton C_NMR->Carbon_Skeleton TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Connectivity Connectivity TwoD_NMR->Connectivity Molecular_Weight->H_NMR Functional_Groups->H_NMR Proton_Environment->C_NMR Proton_Environment->TwoD_NMR Carbon_Skeleton->TwoD_NMR Final_Structure Final_Structure Connectivity->Final_Structure

Caption: A logical workflow illustrating the synergistic use of various spectroscopic techniques for structural elucidation.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex, exhibiting signals corresponding to the distinct proton environments in the molecule.

  • Aromatic Protons (δ 6.5-7.5 ppm): Multiple signals in this region will correspond to the protons on the three aromatic rings (2,5-dimethylphenyl, benzyl, and phenoxy). The specific splitting patterns will depend on the substitution and coupling between adjacent protons.

  • Phenoxyethoxy Protons (δ 4.0-4.5 ppm): Two triplets, each integrating to 2H, are expected for the -OCH₂CH₂O- moiety.

  • Benzylidene Protons (δ 4.3-4.8 ppm): A singlet or a broad singlet integrating to 2H is anticipated for the -CH₂- group connecting the aniline nitrogen to the benzyl ring.

  • Methyl Protons (δ 2.0-2.5 ppm): Two singlets, each integrating to 3H, will be present for the two methyl groups on the aniline ring.

  • Amine Proton (N-H): A broad singlet may be observed, the chemical shift of which will be dependent on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons (δ 110-160 ppm): A number of signals will appear in this region, corresponding to the carbons of the three aromatic rings. Quaternary carbons will generally have lower intensities.

  • Ether Carbons (δ 65-75 ppm): Signals for the carbons of the -OCH₂CH₂O- group are expected in this range.

  • Benzylidene Carbon (δ 45-55 ppm): The signal for the -CH₂- carbon of the benzyl group attached to the nitrogen is expected here.

  • Methyl Carbons (δ 15-25 ppm): Two signals corresponding to the two methyl carbons on the aniline ring will be observed.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A weak to medium band around 3300-3500 cm⁻¹ may be present, corresponding to the secondary amine N-H stretch.

  • C-H Aromatic Stretch: Bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

  • C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ will correspond to the C-H stretching of the methyl and methylene groups.

  • C=C Aromatic Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring skeletal vibrations.

  • C-N Stretch: A band in the 1250-1350 cm⁻¹ region can be attributed to the C-N stretching of the aromatic amine.

  • C-O Ether Stretch: A strong band in the 1000-1300 cm⁻¹ region will indicate the C-O stretching of the ether linkages.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, aiding in structural confirmation.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 347.45, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for N-benzylanilines include cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion (m/z = 91) and a fragment corresponding to the substituted aniline.

Conclusion

A comprehensive understanding and experimental validation of the physicochemical properties of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline are paramount for its successful application in drug discovery and development. The predicted values presented in this guide offer a solid starting point for experimental design, while the detailed methodologies provide a robust framework for obtaining accurate and reliable data. The expected spectroscopic profile serves as a valuable reference for structural confirmation. By integrating these theoretical predictions with rigorous experimental validation, researchers can confidently advance their investigations with this promising molecule.

References

  • Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • PubMed. (n.d.).
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
  • Fiveable. (2025, September 15). Physicochemical properties | Medicinal Chemistry Class Notes.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of N-Benzylideneaniline and Its Transition Metal Complexes.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Encyclopedia.pub. (2022, August 25).
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • EXPERIMENT 1 DETERMIN
  • ResearchGate. (2025, August 10). Physical Properties in Drug Design.
  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD.
  • ChemAxon. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th
  • Simple Method for the Estim
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Tetrahedron. (n.d.). 1040687-78-2 | 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline - Thsci.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.
  • ResearchGate. (n.d.). Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach.
  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
  • Tetrahedron. (n.d.). 1040687-78-2 | 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline - Thsci.
  • MPG.PuRe. (n.d.).
  • Sigma-Aldrich. (n.d.). 2,5-DIMETHOXY-N-(2,5-DIMETHOXYBENZYLIDENE)ANILINE AldrichCPR.
  • PMC. (2024, November 22). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction.
  • ACS Publications. (2024, November 21). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction | The Journal of Organic Chemistry.
  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
  • The Good Scents Company. (n.d.). 2,5-dimethoxyaniline, 102-56-7.
  • NIST. (n.d.). Benzenamine, 2,5-dimethyl- - the NIST WebBook.
  • Wikipedia. (n.d.). 2,5-Xylidine.
  • BenchChem. (n.d.). 3-((Benzyl(ethyl)amino)methyl)aniline|95%.
  • AAT Bioquest. (n.d.). Absorption [N,N-Dimethyl Aniline].

Sources

Exploratory

The Pharmacological Landscape of Substituted Aniline Derivatives: From Synthetic Protocols to Clinical Mechanisms

Executive Summary Substituted aniline derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for a vast array of therapeutic agents ranging from sulfonamide antibiotics t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted aniline derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for a vast array of therapeutic agents ranging from sulfonamide antibiotics to modern tyrosine kinase inhibitors (TKIs).[1] However, their utility is a double-edged sword; the same electronic properties that facilitate high-affinity binding to biological targets also predispose these compounds to metabolic toxification. This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthesis, and biological evaluation of these derivatives, with a critical focus on balancing therapeutic efficacy against methemoglobinemia risks.

Chemical Foundation & Electronic Modulation

The biological activity of aniline derivatives is governed by the electron density on the nitrogen atom and the aromatic ring. The Hammett equation (


) is often used to predict how substituents influence this activity.
  • Electron-Donating Groups (EDGs) (e.g.,

    
    , 
    
    
    
    ): Increase basicity and nucleophilicity of the amine, enhancing hydrogen bond acceptor capability in enzyme active sites (e.g., kinase hinge regions).
  • Electron-Withdrawing Groups (EWGs) (e.g.,

    
    , 
    
    
    
    ): Decrease basicity, often improving metabolic stability by reducing susceptibility to N-oxidation, though potentially lowering target affinity if the nitrogen lone pair is critical for binding.
Table 1: Impact of Substituents on Physicochemical Properties
Substituent (Para)Electronic Effect (

)
Lipophilicity (

)
Biological Implication
-NH2 Strong Donor (-0.66)-1.23High toxicity risk (metabolic activation); High potency.
-OCH3 Donor (-0.27)-0.02Enhanced H-bonding; Moderate metabolic stability.
-Cl Weak Withdrawer (+0.23)+0.71Increased lipophilicity; Improved membrane permeability.
-NO2 Strong Withdrawer (+0.78)-0.28Reduced basicity; Often used to lock conformation.

Toxicology: The Methemoglobinemia Mechanism

Before exploring therapeutic potential, researchers must understand the primary toxicity liability: Methemoglobinemia . Aniline derivatives are metabolized by hepatic CYP450 enzymes (primarily CYP2E1) into N-hydroxylamines. These metabolites enter erythrocytes and engage in a redox cycle with hemoglobin, oxidizing Ferrous iron (


) to Ferric iron (

), which cannot transport oxygen.[2]
Diagram 1: Metabolic Toxification Pathway

ToxicityPathway Aniline Substituted Aniline CYP CYP2E1 / CYP1A2 (Hepatic) Aniline->CYP Metabolism N_OH N-hydroxylaniline (Toxic Metabolite) CYP->N_OH N-Hydroxylation RBC Erythrocyte Entry N_OH->RBC Transport Redox Redox Cycling (Nitrosobenzene) RBC->Redox Hb_Fe2 Hemoglobin (Fe2+) O2 Transporting Redox->Hb_Fe2 Oxidizes Hb_Fe3 Methemoglobin (Fe3+) Non-Functional Hb_Fe2->Hb_Fe3 Fe2+ -> Fe3+ Hypoxia Tissue Hypoxia & Cyanosis Hb_Fe3->Hypoxia Loss of O2

Caption: The bioactivation pathway of aniline derivatives leading to methemoglobinemia via N-hydroxylation and subsequent hemoglobin oxidation.[3][4][5][6]

Mitigation Strategy: Substitution at the ortho position or the introduction of electron-withdrawing groups can sterically hinder N-hydroxylation or reduce the electron density required for the CYP450 catalytic cycle, thereby improving the safety profile 4.

Therapeutic Applications & Mechanisms[1][2][8]

A. Anticancer Activity: Kinase Inhibition

Substituted anilines are critical pharmacophores in Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, VEGFR, and c-Met.

  • Mechanism: The aniline nitrogen often functions as a hydrogen bond donor to the "hinge region" of the kinase ATP-binding pocket.

  • Case Study: 2-substituted aniline pyrimidines have shown dual inhibition of Mer and c-Met kinases. Compound 18c, for instance, demonstrated an

    
     of 18.5 nM against Mer kinase 7.[7]
    
Diagram 2: Kinase Inhibitor Binding Mode

KinaseBinding AnilineScaffold Aniline Scaffold Hinge Kinase Hinge Region (Glu/Met residues) AnilineScaffold->Hinge H-Bond (Donor) Hydrophobic Hydrophobic Pocket (Gatekeeper Residue) AnilineScaffold->Hydrophobic Van der Waals Solvent Solvent Exposed Area (Solubilizing Group) AnilineScaffold->Solvent Linker Extension

Caption: Schematic interaction of an aniline-based inhibitor within the kinase ATP-binding pocket, highlighting the critical H-bond interaction.

B. Antimicrobial Activity

Aniline derivatives, particularly those fused with pyrimidine or triazole rings, exhibit broad-spectrum antibacterial activity. They often act by inhibiting folate synthesis (sulfonamide-like mechanism) or disrupting cell membrane integrity via lipophilic alkyl chains 8.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

This method is preferred for generating N-alkylated aniline derivatives due to its mild conditions and high functional group tolerance 9.

Reagents: Substituted Aniline (1.0 eq), Aldehyde/Ketone (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).

  • Imine Formation: Dissolve aniline and ketone in DCE. Add catalytic acetic acid. Stir at RT for 2 hours under

    
    .
    
  • Reduction: Cool to 0°C. Add STAB portion-wise over 15 minutes.

  • Reaction: Warm to RT and stir for 12-24 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel).

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

To validate the anticancer potential, the MTT assay measures metabolic activity as a proxy for cell viability.

Materials: MTT Reagent (5 mg/mL in PBS), DMSO, 96-well plates, Cancer cell lines (e.g., HepG2, MCF-7).

  • Seeding: Plate cells at

    
     cells/well in 100 
    
    
    
    L media. Incubate for 24h at 37°C/5%
    
    
    .
  • Treatment: Add 100 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    L of test compound (serially diluted in media, 0.1 - 100 
    
    
    
    M). Include DMSO vehicle control. Incubate for 48h.
  • Labeling: Add 20

    
    L MTT solution to each well. Incubate for 4h (purple formazan crystals form).
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve crystals. Shake for 10 min.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism or similar).
    

Computational Workflow: Molecular Docking

Before synthesis, in silico validation can save resources.

  • Protein Prep: Download crystal structure (e.g., c-Met, PDB ID: 2Y2T ) from RCSB PDB. Remove water molecules and co-crystallized ligands.

  • Ligand Prep: Draw aniline derivative 2D structures; convert to 3D; minimize energy (MMFF94 force field).

  • Docking: Define grid box around the active site (hinge region). Run docking (e.g., AutoDock Vina).

  • Scoring: Evaluate binding energy (

    
    , kcal/mol) and visual inspection of H-bonds with key residues (e.g., Met1160 in c-Met) 8.
    

References

  • Aniline derivative-induced methemoglobin in rats. National Institutes of Health (NIH).

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI Molecules.

  • Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives. Research and Reviews: A Journal of Pharmaceutical Science. [8]

  • Application Notes and Protocols: Synthesis and Biological Evaluation of N-(2-Heptyl)aniline Derivatives. BenchChem.

  • Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives. STM Journals. [8]

Sources

Foundational

Optimizing Small Molecule PD-L1 Inhibitors: A Technical Guide to Analogs of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline

[1][2][3] Executive Summary & Core Directive The shift from monoclonal antibodies (mAbs) to small molecule inhibitors in Immuno-Oncology (IO) represents a critical frontier in drug development.[1][2][3][4] While mAbs lik...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Core Directive

The shift from monoclonal antibodies (mAbs) to small molecule inhibitors in Immuno-Oncology (IO) represents a critical frontier in drug development.[1][2][3][4] While mAbs like pembrolizumab and atezolizumab have revolutionized therapy, their high cost, lack of oral bioavailability, and long half-lives necessitate alternative modalities.[1]

This guide focuses on 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline , a representative scaffold of the biphenyl/benzyl-aniline class of PD-L1 inhibitors .[1][2][3] Unlike mAbs that sterically block the PD-1/PD-L1 interaction via surface occlusion, this class of small molecules acts via a dimerization mechanism , effectively "gluing" two PD-L1 monomers together to sequester the bioactive surface.[1]

This document serves as a blueprint for researchers to synthesize, validate, and optimize structural analogs of this scaffold, emphasizing improvements in Lipophilic Efficiency (LipE) and aqueous solubility .[3]

Structural Analysis & Mechanism of Action[5]

To rationally design analogs, one must first deconstruct the parent scaffold into its pharmacophoric elements. The molecule functions by occupying the hydrophobic tunnel formed at the interface of two PD-L1 monomers.[5][6]

Pharmacophore Decomposition[1][3]
Structural DomainChemical MoietyBiological FunctionOptimization Strategy
Domain A (Anchor) 2,5-DimethylanilineBinds deep in the hydrophobic pocket (Met115, Tyr56 interactions).[1][2][3][5]Critical for Affinity: The 2,5-dimethyl pattern provides steric bulk to fill the pocket.[3] Modifications here often reduce potency.[2][3]
Domain B (Linker) N-Benzyl amineFlexible linker allowing the molecule to adopt a "U-shape" conformation.[1][2][3]Rigidification: Methylation of the benzylic carbon can restrict rotatable bonds, potentially improving entropy of binding.
Domain C (Tail) 3-(2-phenoxyethoxy)Extends toward the solvent-exposed surface.[1][2][3]Solubility Handle: This is the primary site for modification. Replacing the terminal phenyl with solubilizing groups (e.g., morpholine, PEG) reduces logP.[1][3]
Mechanism of Action: Induced Dimerization[5]

Unlike competitive antagonists that bind 1:1, this scaffold induces a non-physiological homodimer of PD-L1.[3] The small molecule acts as a hydrophobic core, stabilizing the dimer and rendering the PD-1 binding surface inaccessible.

PDL1_Mechanism PDL1_Mono PD-L1 Monomer (Bioactive) PDL1_Dimer PD-L1 Homodimer (Inactive/Sequestered) PDL1_Mono->PDL1_Dimer + Inhibitor (Dimerization) PD1 PD-1 Receptor (T-Cell) PDL1_Mono->PD1 Native Interaction Inhibitor Small Molecule (Hydrophobic) PDL1_Dimer->PD1 Blocked Signaling T-Cell Suppression PD1->Signaling Activation

Figure 1: Mechanism of Action. The small molecule (red) induces dimerization of PD-L1 (green), preventing the native interaction with PD-1 (black) and halting T-cell suppression signals.[1][2]

Synthetic Methodology

The synthesis of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline and its analogs relies on a convergent strategy. The most robust pathway involves the Reductive Amination of a functionalized benzaldehyde with the corresponding aniline. This method is preferred over nucleophilic substitution (SN2) due to higher yields and fewer side reactions with the secondary amine product.[2][3]

Retrosynthetic Analysis
  • Bond Disconnection: The C-N bond between the benzyl linker and the aniline nitrogen.[3]

  • Key Intermediates:

    • Fragment A: 2,5-Dimethylaniline (Commercially available).[1][2][3]

    • Fragment B: 3-(2-phenoxyethoxy)benzaldehyde (Synthesized via Williamson Ether Synthesis).[1][2][3]

Step-by-Step Protocol
Step 1: Synthesis of the Aldehyde Intermediate (Fragment B)[3]
  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), 2-Phenoxyethyl bromide (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF (Anhydrous).[1][2][3]

  • Procedure:

    • Dissolve 3-hydroxybenzaldehyde in DMF.[1][2][3]

    • Add K₂CO₃ and stir for 30 min at RT to generate the phenoxide.

    • Add 2-phenoxyethyl bromide dropwise.[1][2][3]

    • Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][2][3]

    • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Flash column chromatography.[1][2][3]

Step 2: Reductive Amination (Coupling)[1][2][3]
  • Reagents: Fragment B (1.0 eq), 2,5-Dimethylaniline (1.0 eq), NaBH(OAc)₃ (1.5 eq), Acetic Acid (cat.).[1][2][3]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1][2][3]

  • Procedure:

    • Mix Fragment B and 2,5-Dimethylaniline in DCE.

    • Add catalytic Acetic Acid (pH ~5) to activate the imine formation.[2][3] Stir for 1 hour.

    • Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) in one portion.[1][2][3] Note: NaBH(OAc)₃ is preferred over NaBH₄ as it selectively reduces the imine without reducing the aldehyde.[1][3]

    • Stir at RT for 12-16 hours.

    • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1][2][3]

    • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis_Workflow Aldehyde 3-(2-phenoxyethoxy) benzaldehyde Imine Imine Intermediate (In situ) Aldehyde->Imine Condensation (AcOH cat.) Aniline 2,5-Dimethylaniline Aniline->Imine Condensation (AcOH cat.) Reduction Reduction (NaBH(OAc)3, DCE) Imine->Reduction Final Target Analog (Secondary Amine) Reduction->Final Yield > 75%

Figure 2: Convergent synthetic pathway via reductive amination.[1][2][3] This modular approach allows for rapid library generation by varying the aniline or aldehyde components.

Experimental Validation Protocols

To validate the activity of synthesized analogs, a tiered screening cascade is required. Trustworthiness in data is established by using orthogonal assays: one biophysical (binding) and one functional (cellular).[1][2][3]

Tier 1: HTRF Binding Assay (Biophysical)

Purpose: Quantify the ability of the analog to disrupt the PD-1/PD-L1 interaction in a homogeneous solution.[2]

  • Principle: FRET (Fluorescence Resonance Energy Transfer) occurs between a Europium-labeled PD-L1 and a d2-labeled PD-1.[1][2][3] Inhibitors decrease the FRET signal.[3]

  • Protocol:

    • Prepare reagents in diluent (PBS + 0.1% BSA).

    • Add 2 µL of Analog (serial dilution in DMSO).

    • Add 4 µL of Tag1-PD-L1 (Human, recombinant).[1][2][3]

    • Add 4 µL of Tag2-PD-1.[1][2][3]

    • Incubate for 2 hours at RT.

    • Read on an HTRF-compatible plate reader (e.g., PerkinElmer EnVision).[1][2][3]

    • Data Analysis: Calculate IC₅₀ by fitting curves to the ratio of 665nm/620nm emission.

Tier 2: Jurkat/CHO Co-Culture Assay (Functional)

Purpose: Confirm that binding leads to T-cell reactivation.[1][2][3]

  • System:

    • Effector Cells: Jurkat T cells expressing PD-1 and an NFAT-Luciferase reporter.[1][2][3]

    • Target Cells: CHO cells overexpressing PD-L1 and a T-cell activator (anti-CD3 scFv).[1][2][3]

  • Protocol:

    • Seed CHO-PD-L1 cells in a 96-well plate (20,000 cells/well). Allow adherence (4 hours).

    • Add Analog (serial dilution).[1][2][3]

    • Add Jurkat-PD-1-NFAT-Luc cells (50,000 cells/well).[1][2][3]

    • Incubate for 16-24 hours at 37°C, 5% CO₂.

    • Add Luciferase substrate (e.g., Bio-Glo™).[1][2][3]

    • Measure luminescence.[1][2][3]

    • Interpretation: An increase in luminescence indicates successful blockade of PD-L1 (restoration of T-cell activation).[1][2][3][7]

Optimization & Analog Design Strategy

The parent molecule (2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline) suffers from high lipophilicity (cLogP > 5), leading to poor metabolic stability and solubility.[1][2] Future analogs should focus on the "Tail" region.[3]

Solubility Optimization Table
Modification TypeStructural ChangeExpected OutcomeRationale
Polar Tail Replace distal phenyl with Morpholine Improved SolubilityMorpholine lowers LogP and provides a hydrogen bond acceptor for solvent interaction.[1][2][3]
Ether Extension Replace ethoxy with PEG-2 (2-(2-methoxyethoxy)ethoxy) Improved SolubilityPEG chains disrupt crystal packing and increase hydrodynamic radius.[1][2][3]
Core Rigidification Replace Benzyl with Methyl-Benzyl (Chiral) Increased PotencyLocking the conformation reduces the entropic penalty of binding (See BMS-202 vs. BMS-1166).[1][2][3]
Critical Liability Check

When designing analogs, researchers must monitor Lipophilicity (LogD) .[1][2][3]

  • Target: LogD < 3.5.

  • Risk: Compounds with LogD > 5 (like the parent scaffold) often show false positives in assays due to aggregation or non-specific binding.[1][2][3] Always include detergent (0.01% Tween-20) in HTRF assays to prevent this.[1][2][3]

References

  • Bristol-Myers Squibb. (2015).[1][2][3] Compounds useful as immunomodulators.[1][2][3] WO2015034820A1.[1][2][3][8] Link

  • Zak, K. M., et al. (2016).[1][3][8] Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget, 7(21), 30323–30335.[1][3] Link

  • Skalniak, L., et al. (2017).[1][3] Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint in cancer therapy. Oncotarget, 8(41), 71314–71331.[1][3] Link

  • Guzik, K., et al. (2017).[1][3] Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein Dimerization and Mechanisms of Action. Journal of Medicinal Chemistry, 60(13), 5857–5867.[1][3] Link[1][2][3]

  • PubChem. (2023).[1][2][3] BMS-202 Compound Summary. National Library of Medicine.[2][3] Link[1][2][3]

Sources

Exploratory

A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Benzyl Aniline Compounds

Abstract The evaluation of cytotoxic potential is a cornerstone in the early-stage assessment of novel therapeutic candidates. This guide provides a comprehensive framework for the preliminary cytotoxicity screening of n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The evaluation of cytotoxic potential is a cornerstone in the early-stage assessment of novel therapeutic candidates. This guide provides a comprehensive framework for the preliminary cytotoxicity screening of new benzyl aniline compounds, a chemical scaffold of growing interest in medicinal chemistry. We will delve into the rationale behind assay selection, provide detailed, field-tested protocols for key colorimetric and luminescence-based assays, and offer insights into data interpretation and the establishment of a robust screening cascade. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their in-vitro toxicology workflows.

Introduction: The Rationale for Cytotoxicity Screening of Benzyl Aniline Compounds

Benzyl aniline derivatives represent a versatile class of compounds with a wide range of reported biological activities, including antimicrobial and potential anticancer properties.[1][2] The preliminary assessment of the cytotoxic profile of these novel chemical entities (NCEs) is a critical step in the drug discovery pipeline.[3][4] In vitro cytotoxicity assays serve as an essential gatekeeping function, enabling the early identification of compounds with overt toxicity and the prioritization of candidates with a promising therapeutic index.[5][6] This initial screening provides crucial data on the concentration-dependent effects of a compound on cell viability, guiding subsequent structure-activity relationship (SAR) studies and more complex mechanistic investigations.[7][8]

The primary objectives of a preliminary cytotoxicity screen are:

  • To determine the concentration range over which a compound exerts a biological effect. This is often quantified by the half-maximal inhibitory concentration (IC50).[9][10]

  • To identify compounds that exhibit selective cytotoxicity towards cancer cell lines while sparing normal, healthy cells.[11][12]

  • To provide a rapid and cost-effective method for triaging a library of novel compounds , allowing for the efficient allocation of resources to the most promising candidates.[4]

This guide will focus on two widely adopted and complementary assays for an initial cytotoxicity screen: the MTT assay, which measures metabolic activity, and the LDH release assay, which assesses membrane integrity.[13][14] Furthermore, we will touch upon apoptosis assays as a secondary screen to elucidate the mechanism of cell death.[15][16]

Strategic Assay Selection: A Multi-Faceted Approach to Cytotoxicity Assessment

No single assay can provide a complete picture of a compound's cytotoxic potential. Therefore, a carefully selected panel of assays is crucial for a comprehensive preliminary screen.

Primary Screening: Assessing Cell Viability and Membrane Integrity

For an efficient and informative primary screen, a combination of assays that probe different cellular processes is recommended.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a cornerstone for assessing cell viability by measuring metabolic activity.[17] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][18] The amount of formazan produced is directly proportional to the number of metabolically active cells.[19]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[14][20][21] The LDH assay is a reliable indicator of cell membrane integrity and provides a direct measure of cell death.[22]

The rationale for using both assays in parallel lies in their complementary nature. A compound could, for instance, inhibit mitochondrial function without immediately compromising membrane integrity. In such a case, the MTT assay would show a decrease in viability, while the LDH assay might initially show no effect. Conversely, a compound that rapidly induces necrosis would lead to a significant increase in LDH release.

Secondary Screening: Elucidating the Mechanism of Cell Death

Once the primary screen has identified cytotoxic compounds, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce their effects.[15][23]

  • Apoptosis Assays: There are several methods to detect apoptosis, including:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[16][24]

    • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of caspases, such as caspase-3 and caspase-7, can provide direct evidence of apoptosis induction.[23][25]

Experimental Design and Protocols: A Guide to Robust and Reproducible Data

A well-designed experiment is paramount for generating high-quality, reproducible data. The following sections provide detailed protocols and considerations for conducting cytotoxicity assays.

Cell Line Selection and Culture

The choice of cell lines is critical and should be guided by the therapeutic goals of the research.

  • Cancer Cell Lines: A panel of cancer cell lines representing different tumor types should be used to assess the breadth of a compound's activity.[8]

  • Non-Cancerous Cell Lines: Including a non-cancerous cell line (e.g., human embryonic kidney 293T cells) is essential for evaluating the selectivity of the compounds.[12]

All cell lines should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Compound Preparation and Dosing
  • Stock Solutions: Prepare high-concentration stock solutions of the benzyl aniline compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations for the assay. It is crucial to ensure that the final DMSO concentration in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

Detailed Experimental Workflow

The following diagram illustrates a typical workflow for a preliminary cytotoxicity screen.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Seeding in 96-well plates C Compound Addition to Cells A->C B Compound Preparation (Serial Dilutions) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Primary Assays: MTT & LDH D->E F Secondary Assay: Apoptosis (e.g., Caspase Glo) D->F For selected hits G Absorbance/Luminescence Reading E->G F->G H IC50 Calculation & Data Visualization G->H

Caption: A generalized workflow for in-vitro cytotoxicity screening.

Step-by-Step Protocol for the MTT Assay

This protocol is adapted from standard laboratory procedures.[13][26]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]

  • Compound Treatment: Remove the old medium and add fresh medium containing the serially diluted benzyl aniline compounds. Include appropriate controls: untreated cells (vehicle control) and a positive control for cell death (e.g., doxorubicin).[17]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[19][26]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[26]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[13]

Step-by-Step Protocol for the LDH Release Assay

This protocol is based on commercially available LDH assay kits.[14][20]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: Carefully collect a small aliquot of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in the kit. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[20]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[20]

  • Controls: It is essential to include controls for spontaneous LDH release (from untreated cells) and maximum LDH release (from cells lysed with a detergent like Triton X-100).[20]

Data Analysis and Interpretation: From Raw Data to Actionable Insights

Calculation of Cell Viability and Cytotoxicity
  • MTT Assay:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

  • LDH Assay:

    • Calculate the percentage of cytotoxicity for each treatment concentration.

    • % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

Determination of IC50 Values

The IC50 value is the concentration of a compound that inhibits 50% of the measured biological response (e.g., cell viability).[9][10]

  • Dose-Response Curves: Plot the percentage of cell viability or cytotoxicity against the logarithm of the compound concentration.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC50 value.[27]

Data Presentation

Summarize the IC50 values for all tested compounds and cell lines in a clear and concise table for easy comparison.

Table 1: Preliminary Cytotoxicity Screening of Novel Benzyl Aniline Compounds (IC50 in µM)

Compound IDCancer Cell Line A (IC50 µM)Cancer Cell Line B (IC50 µM)Non-Cancerous Cell Line (IC50 µM)Selectivity Index (SI)*
BZA-00115.2 ± 1.822.5 ± 2.1> 100> 6.6
BZA-0025.8 ± 0.78.1 ± 1.250.4 ± 4.58.7
BZA-003> 100> 100> 100N/A
Doxorubicin0.5 ± 0.10.8 ± 0.22.1 ± 0.34.2

*Selectivity Index (SI) = IC50 in Non-Cancerous Cell Line / IC50 in Cancer Cell Line A

Conclusion: Establishing a Self-Validating Screening Cascade

A robust preliminary cytotoxicity screening workflow is a self-validating system. The inclusion of both positive and negative controls in every assay ensures the reliability of the results. The complementary nature of the MTT and LDH assays provides a more comprehensive initial assessment of a compound's cytotoxic potential. Promising "hits" from this primary screen, characterized by potent and selective cytotoxicity, can then be confidently advanced to more in-depth mechanistic studies, such as apoptosis assays, to further elucidate their mode of action.[16][25] This tiered approach ensures that resources are focused on compounds with the highest likelihood of therapeutic success.

References

  • Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products . Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays . CLYTE Technologies. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis . Creative Diagnostics. [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies . ResearchGate. [Link]

  • Apoptosis Assays for High-Throughput Cytometry . Sartorius. [Link]

  • In Vitro Cytotoxicity Assay . Alfa Cytology. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery . Kosheeka. [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? . ResearchGate. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . ResearchGate. [Link]

  • How can I calculate IC50 for a cytotoxic substance? . ResearchGate. [Link]

  • The Importance of IC50 Determination . Visikol. [Link]

  • CC50/IC50 Assay for Antiviral Research . Creative Diagnostics. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device . Oncology Letters, 10(1), 453–458. [Link]

  • Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines . Beilstein Journal of Organic Chemistry, 13, 2536–2542. [Link]

  • Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate . ResearchGate. [Link]

  • In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline . International Journal of Environmental Sciences. [Link]

  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation . Xenobiotica, 17(2), 165–177. [Link]

  • Synthesis of benzanilide
  • Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors . Pharmakeftiki, 36(4), 58. [Link]

  • Cellular responses of aniline oligomers: a preliminary study . Toxicology Research. [Link]

  • Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer . Royal Society Open Science, 8(2), 201886. [Link]

  • N-benzyl aniline derivative and preparation method and application thereof.

Sources

Protocols & Analytical Methods

Method

determination of IC50 for 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline

Case Study: 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline Abstract This Application Note provides a rigorous methodological framework for determining the half-maximal inhibitory concentration (IC50) of 2,5-Dimethyl-N...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline

Abstract

This Application Note provides a rigorous methodological framework for determining the half-maximal inhibitory concentration (IC50) of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline . Based on its structural pharmacophore—an N-benzyl aniline core with a hydrophobic phenoxyethoxy tail—this compound exhibits physicochemical properties characteristic of Class II (High Permeability, Low Solubility) molecules. While often investigated as tubulin polymerization inhibitors (targeting the colchicine-binding site) or kinase inhibitors, accurate IC50 determination is frequently compromised by its high lipophilicity (LogP > 4.5), leading to precipitation in aqueous media and non-specific binding to plasticware. This guide details a self-validating protocol using CellTiter-Glo® (ATP quantification) and a Fluorescence-Based Tubulin Polymerization Assay to ensure data integrity.

Part 1: Pre-Assay Critical Analysis
1.1 Molecule Characterization & Solubility Strategy

The "phenoxyethoxy" extension significantly increases the hydrophobicity of the aniline scaffold. Standard direct dilution into media will likely cause micro-precipitation, yielding artificially high IC50 values (false negatives).

  • Solvent: 100% DMSO (Anhydrous).

  • Stock Concentration: 10 mM or 20 mM (Avoid >50 mM to prevent crashing upon freeze-thaw).

  • Storage: -20°C in amber glass vials (prevents plastic leaching and photodegradation).

  • Critical Handling Rule: Use Intermediate Dilution Plates . Never pipette the 100% DMSO stock directly into the cell culture plate.

1.2 Experimental Design Logic
  • Assay Type: Cell Viability (Cytotoxicity) via ATP quantification.

  • Why ATP? Unlike MTT/MTS (metabolic reduction), ATP assays are less sensitive to chemical interference from reductive compounds and offer higher sensitivity for lipophilic drugs that might alter mitochondrial function without immediately killing the cell.

  • Controls:

    • Negative Control: 0.1% DMSO (matched to highest solvent concentration).

    • Positive Control:[1] Colchicine or Paclitaxel (if assessing antimitotic activity) or Staurosporine (general kill).

    • Background: Media only (no cells).

Part 2: Detailed Protocol - Cellular IC50 Determination
2.1 Materials
  • Cell Line: HeLa or A549 (Standard models for antimitotic agents).

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Plate: 384-well white opaque bottom (prevents signal bleed-through).

  • Compound: 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline.[2][3]

2.2 Step-by-Step Workflow

Step 1: Cell Seeding (Day 0)

  • Harvest cells and count using Trypan Blue exclusion.

  • Dilute to 5,000 cells/well in 40 µL of complete media.

  • Dispense into 384-well plate.

  • Centrifuge plate at 200 x g for 1 min to settle cells.

  • Incubate for 24 hours at 37°C / 5% CO2 to allow attachment.

Step 2: Compound Preparation (Day 1) Use the "Serial Dilution in DMSO" method to maintain solubility.

  • Source Plate (96-well, V-bottom): Add 100 µL of 100% DMSO to columns 2-10.

  • Add 200 µL of 10 mM Compound Stock to column 1.

  • Perform 1:3 serial dilution : Transfer 50 µL from Col 1 to Col 2, mix 10x. Repeat across plate.

    • Result: 10-point dose curve in 100% DMSO.

  • Intermediate Plate: Transfer 2 µL of Source Plate into 198 µL of warm Culture Media.

    • Result: 100x dilution (1% DMSO final). Compound is now at 2x the final assay concentration.

Step 3: Treatment

  • Remove Assay Plate from incubator.

  • Add 40 µL of the Intermediate Plate mix to the 40 µL of cells in the Assay Plate.

    • Final Volume: 80 µL.

    • Final DMSO: 0.5% (Non-toxic to most lines).

    • Top Concentration: 50 µM (if starting from 10 mM stock).

  • Incubate for 48 or 72 hours (minimum 2 doubling times).

Step 4: Readout

  • Equilibrate CellTiter-Glo reagent to room temperature.

  • Add 80 µL of reagent to each well (1:1 ratio).

  • Orbitally shake for 2 minutes (lyses cells).

  • Incubate 10 minutes (stabilizes luminescent signal).

  • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Part 3: Mechanism of Action (Target Engagement)

Hypothesis: Based on the N-benzyl aniline scaffold, this compound likely targets the Colchicine-binding site on Tubulin.

3.1 Biochemical Assay: Tubulin Polymerization

To confirm the IC50 represents specific target engagement rather than general toxicity, perform a fluorescence-based polymerization assay.

  • Reagent: >99% pure Tubulin (porcine brain) + DAPI (reporter).

  • Setup: Cool 96-well half-area plate to 4°C.

  • Mix: Tubulin (2 mg/mL) in PEM buffer + 10 µM GTP + Compound (various concentrations).

  • Kinetic Read: Transfer to 37°C plate reader immediately.

  • Measure: Ex 360 nm / Em 450 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Inhibitor:[4][5] Flat line (prevents assembly).

    • Stabilizer: Rapid increase (faster than control).

    • Control: Sigmoidal curve (standard assembly).

Part 4: Data Visualization & Analysis
4.1 Workflow Diagram

IC50_Workflow Stock Compound Stock (10mM in DMSO) Dilution Serial Dilution (1:3 in DMSO) Stock->Dilution Step 1 Intermed Intermediate Plate (Media + 1% DMSO) Dilution->Intermed Step 2: 100x Dilution Treat Treatment (48-72 Hours) Intermed->Treat Transfer Cells Cell Seeding (HeLa, 5k/well) Cells->Treat Step 3: Add Compound Lysis CellTiter-Glo (Lysis + Luciferin) Treat->Lysis Step 4 Read Luminescence Readout Lysis->Read Step 5 Analysis 4PL Regression IC50 Calculation Read->Analysis Step 6

Caption: Optimized workflow for lipophilic compound IC50 determination ensuring solubility maintenance.

4.2 Data Calculation (4-Parameter Logistic Fit)

Do not use linear regression. Use the Hill Equation :



  • X: Log of compound concentration.

  • Y: Normalized Response (% Viability).

  • QC Criteria:

    • 
      .[6]
      
    • Hill Slope should be between -0.5 and -2.0. (A slope < -3.0 suggests non-specific toxicity or precipitation).

Part 5: Troubleshooting & Optimization
IssueProbable CauseSolution
Precipitation Compound insolubility in aqueous media.Use the "Intermediate Plate" method (Step 2). Do not exceed 0.5% final DMSO.
Edge Effect Evaporation in outer wells.Fill edge wells with PBS; do not use them for data. Use a breathable plate seal.
Variable Data Pipetting error or cell clumping.Use Acoustic Droplet Ejection (ADE) if available. Ensure cells are monodispersed before seeding.
Biphasic Curve Off-target effects or mixed mechanism.Check purity of the compound. Verify with a secondary assay (e.g., LDH release).
References
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Link

  • Kaur, R., et al. (2014). Recent advances in the discovery of tubulin polymerization inhibitors.[7] European Journal of Medicinal Chemistry, 87, 89-124. (Context for N-benzyl aniline targets). Link

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link

  • Hamel, E. (2003). Evaluation of antimitotic agents by quantitative video microscopy and tubulin polymerization. Cell Biology: A Laboratory Handbook. Link

  • Batchelor, R. H., & Zhou, M. (2004). A Resazurin-Based Fluorescent Assay for Tubulin Polymerization. Analytical Biochemistry, 329(2). (Alternative to DAPI method). Link

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline synthesis

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to resolving challenges in the synthesis of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline....

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to resolving challenges in the synthesis of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and optimize your yields.

Technical Guide: Synthesis of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline

The synthesis of the target molecule, a substituted aniline derivative, is most efficiently achieved via a two-stage process. First, the key intermediate aldehyde, 3-(2-phenoxyethoxy)benzaldehyde, is prepared. This is followed by a reductive amination reaction with 2,5-dimethylaniline. This guide is structured to address potential issues at each critical stage of this workflow.

Overall Synthesis Workflow

The following diagram outlines the complete synthetic pathway.

G cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Reductive Amination A m-Hydroxybenzaldehyde D 3-(2-phenoxyethoxy)benzaldehyde A->D Williamson Ether Synthesis B 2-Phenoxyethyl bromide B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D G Imine Intermediate (in situ) D->G Imine Formation E 2,5-Dimethylaniline E->G F Reducing Agent (e.g., NaBH(OAc)3) H Final Product: 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline F->H G->H Reduction

Caption: Overall workflow for the synthesis of the target aniline derivative.

Part 1: Synthesis of 3-(2-phenoxyethoxy)benzaldehyde - FAQs & Troubleshooting

The quality of the aldehyde precursor is paramount for a high-yield final reaction. Issues at this stage often cascade, leading to significant purification challenges later.

Q1: My Williamson ether synthesis to create the aldehyde is slow or incomplete. What are the common causes?

A1: This is a frequent issue often traced back to three factors: the base, the solvent, and water content.

  • Base Strength & Solubility: Anhydrous potassium carbonate (K₂CO₃) is a common and effective base for this reaction.[1] Ensure it is finely powdered to maximize surface area. If the reaction is still sluggish, a stronger base like cesium carbonate may be used, though it is more expensive. The base neutralizes the phenolic proton of m-hydroxybenzaldehyde, creating the nucleophile.

  • Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP) is ideal as it effectively dissolves the reactants and facilitates the Sₙ2 reaction.[1]

  • Anhydrous Conditions: Water can hydrolyze the alkyl halide and will compete with the phenoxide for the base, reducing the concentration of the active nucleophile. Ensure all glassware is oven-dried and use anhydrous solvents for the best results. A patent for a similar synthesis highlights the importance of anhydrous conditions to avoid side reactions.[1]

Q2: I'm seeing significant byproduct formation in my aldehyde synthesis. How can I improve purity?

A2: Byproduct formation typically arises from side reactions of the starting materials or impurities.

  • Starting Material Quality: Use high-purity m-hydroxybenzaldehyde and 2-phenoxyethyl bromide. The aldehyde can oxidize to carboxylic acid over time; check its purity by TLC or NMR before starting.

  • Temperature Control: While heating is necessary (typically 80-100°C), excessive temperatures can lead to decomposition and side reactions.[1] Maintain a stable temperature throughout the reaction.

  • Work-up Procedure: After the reaction, a standard aqueous work-up is required. Quench the reaction mixture with water and extract with a solvent like ethyl acetate. Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove any unreacted m-hydroxybenzaldehyde, followed by a water wash and brine wash to remove residual base and DMF.

Part 2: Reductive Amination - FAQs & Troubleshooting

Reductive amination is a powerful one-pot reaction, but its success hinges on balancing imine formation with the reduction step.[2]

G start Low Yield or Impure Product check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc sm_present Significant starting material remains? check_tlc->sm_present aldehyde_issue Aldehyde remains sm_present->aldehyde_issue  Yes byproduct Unknown byproducts present? sm_present->byproduct  No amine_issue Amine remains aldehyde_issue->amine_issue And/Or sol_reductant Solution: - Check reductant activity - Add fresh/more reductant aldehyde_issue->sol_reductant sol_imine Solution: - Add catalytic acid (AcOH) - Use Dean-Stark to remove H2O - Increase reaction time amine_issue->sol_imine alcohol_byproduct Alcohol byproduct from aldehyde reduction observed? byproduct->alcohol_byproduct  Yes sol_purification Solution: - Optimize purification (Column chromatography, acid wash) byproduct->sol_purification  No sol_wrong_reductant Solution: - Use a milder reductant (e.g., NaBH(OAc)3 instead of NaBH4) alcohol_byproduct->sol_wrong_reductant  Yes alcohol_byproduct->sol_purification  No

Caption: Troubleshooting logic for the reductive amination step.

Q3: My reductive amination has stalled, and I see a lot of unreacted starting materials. What's wrong?

A3: This points to an issue with the first step of the reaction: imine formation. The reaction between an aldehyde and a primary amine forms an imine, which is the species that actually gets reduced.[3]

  • Water Removal: Imine formation is a condensation reaction that produces water. This equilibrium can be pushed towards the product by removing water, often by using a drying agent like anhydrous MgSO₄ or by performing the reaction in a solvent system with a Dean-Stark trap.

  • Acid Catalysis: The reaction is often catalyzed by a small amount of acid, such as acetic acid. The acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by the amine. However, too much acid will protonate the amine, rendering it non-nucleophilic. A pH of 4-6 is generally optimal.

  • Steric Hindrance: 2,5-Dimethylaniline has methyl groups ortho and meta to the amine. While not excessively bulky, this steric hindrance can slow down the initial nucleophilic attack compared to aniline itself. Allowing more time for imine formation before adding the reducing agent can be beneficial.

Q4: I am getting a significant amount of 3-(2-phenoxyethoxy)benzyl alcohol as a byproduct. How do I prevent this?

A4: This is a classic selectivity problem in reductive amination. It occurs when your reducing agent reduces the starting aldehyde faster than it reduces the formed imine.[2]

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a strong reducing agent that can readily reduce aldehydes.[4] The preferred reagent for reductive amination is Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) . STAB is a milder and more sterically hindered reducing agent that is highly selective for the reduction of imines and iminium ions in the presence of aldehydes.

  • Staged Addition: If using NaBH₄ is unavoidable, add it portion-wise after allowing sufficient time for the imine to form. This minimizes the concentration of the reducing agent in the presence of the starting aldehyde.

Q5: The reaction seems to work, but my final yield after purification is very low. Where could my product be going?

A5: Product loss can occur during the work-up and purification steps, especially with amines.

  • Emulsion during Extraction: Amines can act as surfactants, leading to stubborn emulsions during aqueous work-up. To break emulsions, add brine (saturated NaCl solution) or small amounts of a different organic solvent.

  • Acid-Base Properties: Your product is a secondary amine and is basic. During an acidic wash (intended to remove unreacted primary amine), your product can also be protonated and move into the aqueous layer. To recover it, you must basify the aqueous layer (e.g., with NaOH) and re-extract. A careful pH adjustment is critical.

  • Purification Method: The crude product may contain unreacted 2,5-dimethylaniline and other impurities. While an acid wash can help, column chromatography on silica gel is often necessary for high purity. Use a solvent system like Hexane:Ethyl Acetate with a small amount (0.5-1%) of triethylamine (TEA). The TEA deactivates acidic sites on the silica gel, preventing your basic product from streaking or irreversibly binding to the column.

Protocols & Data

Table 1: Recommended Reaction Parameters for Reductive Amination
ParameterReagent / ConditionMolar Ratio (vs. Aldehyde)Rationale & Notes
Amine 2,5-Dimethylaniline1.0 - 1.2 eq.A slight excess can help drive the imine formation to completion.
Aldehyde 3-(2-phenoxyethoxy)benzaldehyde1.0 eq.The limiting reagent.
Reducing Agent Sodium Triacetoxyborohydride1.2 - 1.5 eq.Highly Recommended. Mild and selective for the imine.[2]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)~0.1 M concentrationAnhydrous conditions are crucial. These solvents are effective for both imine formation and reduction.
Additive Acetic Acid (Glacial)0.1 - 0.5 eq. (or 2-5% v/v)Catalyzes imine formation. Do not use in large excess.
Temperature Room Temperature (20-25 °C)N/AThe reaction is typically run at ambient temperature.
Reaction Time 12 - 24 hoursN/AMonitor by TLC or LC-MS for disappearance of the limiting aldehyde.
Experimental Protocol: Reductive Amination

This protocol is a general guideline and should be adapted based on experimental observations.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-(2-phenoxyethoxy)benzaldehyde (1.0 eq.) and dissolve it in anhydrous Dichloromethane (DCM).

  • Imine Formation: Add 2,5-dimethylaniline (1.1 eq.) followed by glacial acetic acid (catalytic amount, ~5% v/v). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.). Note: The addition may cause some effervescence. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting aldehyde spot has been consumed. This typically takes 12-24 hours.

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) containing 1% triethylamine to afford the pure product.

References

  • Slideshare. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Retrieved from [Link]

  • Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am. Retrieved from [Link]

  • Arkivoc. (2009). An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines. Retrieved from [Link]

  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
  • Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

  • Patsnap. (2021). Preparation method of m-phenoxy benzaldehyde - Eureka. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzaldehyde. Retrieved from [Link]

Sources

Optimization

troubleshooting solubility issues with 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline in DMSO

Topic: Troubleshooting 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS: 1040687-78-2 | MW: 347.45 Da Support Level: Advanced Research Protocols[1][2] Compound Profile & Physicochemical Context Before troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS: 1040687-78-2 | MW: 347.45 Da Support Level: Advanced Research Protocols[1][2]

Compound Profile & Physicochemical Context

Before troubleshooting, it is critical to understand the chemical behavior of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline .[1][2] This molecule features a lipophilic "tail" (phenoxyethoxy) and a hydrophobic core (dimethylaniline), making it a Class II (Low Solubility, High Permeability) compound in biopharmaceutical classification terms.[1][2]

PropertyValue / CharacteristicImplication for Handling
Molecular Weight 347.45 g/mol Moderate size; prone to aggregation at high concentrations.[1][2]
LogP (Predicted) ~4.5 - 5.0Highly Hydrophobic. It "hates" water and will precipitate immediately upon shock dilution in aqueous buffers.[1][2]
pKa (Aniline N) ~3.5 - 4.5 (Weak Base)Uncharged at physiological pH (7.4).[1][2] Solubility is lowest in neutral buffers (PBS, Media).[1][2]
State Solid (Powder)Requires organic co-solvents (DMSO, Ethanol) for initial dissolution.[1][2]

Troubleshooting Module 1: Stock Solution Preparation

Q: I cannot get the powder to dissolve completely in DMSO to reach my target concentration (e.g., 10-20 mM). What is wrong?

Diagnosis: You are likely encountering saturation kinetics or micro-aggregate formation .[1][2] While DMSO is a "universal solvent," highly lipophilic anilines can form tight crystal lattices that resist solvation without energy input.[1][2]

Protocol: The "Warm & Sonicate" Method

  • Vortex: Vortex the vial for 30 seconds vigorously.

  • Sonicate: Place the sealed vial in an ultrasonic water bath for 5–10 minutes.

    • Critical: Monitor temperature.[1][2][3][4] Do not let the water bath exceed 37°C to prevent thermal degradation.[1][2]

  • Visual Check: Hold the vial up to a light source. If the solution is cloudy or has "schlieren" lines (swirls), it is not fully dissolved.[1][2]

  • Thermal Assist: If sonication fails, warm the solution to 37°C–40°C for 5 minutes.

    • Why this works: Increasing temperature increases the kinetic energy of the solvent molecules, disrupting the solute's crystal lattice.[1][2]

Q: My DMSO stock solution turned yellow/brown after a week. Is it still good?

Diagnosis: This indicates oxidative degradation .[1][2] Aniline derivatives are electron-rich and susceptible to oxidation, especially in the presence of light and air.[1][2] DMSO itself can act as a mild oxidant over time.[1][2]

Corrective Action:

  • Discard the solution if the color change is significant (dark brown).[1][2]

  • Prevention:

    • Store stocks under inert gas (Nitrogen or Argon).[1][2]

    • Use anhydrous, high-grade DMSO (stored in a desiccator).[1][2]

    • Wrap vials in aluminum foil to protect from light.[1][2]

Troubleshooting Module 2: Dilution & "Crashing Out"

Q: The compound precipitates (turns milky white) immediately when I add the DMSO stock to my cell culture media or PBS. How do I fix this?

Diagnosis: This is "Shock Dilution." You are introducing a hydrophobic molecule dissolved in a chaotropic solvent (DMSO) into a highly ordered aqueous environment.[1][2] The water molecules force the hydrophobic drug molecules together, causing rapid aggregation.[1][2]

Protocol: The Intermediate Dilution (Sandwich) Method Do not pipette DMSO stock directly into 10 mL of media.[1][2] Instead, step down the hydrophobicity.[1][2]

Step-by-Step Workflow:

  • Prepare an Intermediate Solvent: Use a mixture of DMSO and a surfactant or bridging solvent (e.g., Ethanol or PEG400).[1][2]

  • Serial Dilution:

    • Step A: Dilute 1000x Stock (in DMSO) 1:10 into the Intermediate Solvent .

    • Step B: Dilute that solution 1:10 into Media .

  • Vortex Immediately: Rapid mixing disperses the molecules before nuclei can form for crystallization.[1][2]

Visualization: The Solubility Decision Tree

SolubilityWorkflow Start Start: Solid Compound DMSO_Add Add Anhydrous DMSO (Target 10-20mM) Start->DMSO_Add Check_Dissolve Is it fully dissolved? DMSO_Add->Check_Dissolve Sonicate Sonicate (37°C, 10 min) Check_Dissolve->Sonicate No Success_Stock Stock Ready Store -20°C / Dark Check_Dissolve->Success_Stock Yes Check_Dissolve_2 Dissolved? Sonicate->Check_Dissolve_2 Check_Dissolve_2->Success_Stock Yes Fail_Stock Add Co-solvent (Ethanol or PEG400) Check_Dissolve_2->Fail_Stock No Dilution_Phase Dilution into Media Success_Stock->Dilution_Phase Direct_Add Direct Addition to Media Dilution_Phase->Direct_Add Precipitate Precipitate Forms? Direct_Add->Precipitate Serial_Step Use Intermediate Dilution (1:10 in PBS/DMSO mix first) Precipitate->Serial_Step Yes (Cloudy) Final_Assay Assay Ready (<0.5% DMSO Final) Precipitate->Final_Assay No Serial_Step->Final_Assay

Caption: Logical workflow for solubilization and dilution to prevent precipitation events.

Troubleshooting Module 3: Storage & Freeze/Thaw Cycles

Q: I froze my aliquots at -20°C. Upon thawing, there are crystals at the bottom that won't redissolve.

Diagnosis: DMSO is hygroscopic (absorbs water from the air).[1][2] If the vial was not sealed tightly or opened while cold, condensation formed inside.[1][2] At -20°C, DMSO freezes, but the absorbed water concentrates the drug into "pockets" where it precipitates.[1][2]

The "Hygroscopic Crash" Mechanism:

  • DMSO absorbs atmospheric water.[1][2]

  • Water lowers the solubility limit of the lipophilic aniline.[1][2]

  • Upon freezing, the drug is excluded from the DMSO crystal lattice and aggregates.[1][2]

Corrective Action:

  • Re-solubilization: Heat the vial to 37°C and sonicate for 15 minutes.

  • Prevention:

    • Use single-use aliquots to avoid repeated freeze/thaw cycles.[1][2][3]

    • Allow vials to come to room temperature before opening to prevent condensation.[1][2]

    • Store vials in a sealed container with desiccant packs .

Summary of Critical Parameters

ParameterRecommendationReason
Max DMSO in Assay < 0.5% (v/v)Higher DMSO is toxic to cells and can affect membrane permeability.[1][2]
Storage Temp -20°C or -80°CPrevents chemical degradation.[1][2]
Vial Type Amber Glass or PolypropyleneProtects from light; glass prevents plasticizer leaching.[1][2]
Co-Solvents Ethanol, PEG400, Tween-80Use if precipitation persists in pure aqueous media.[1][2]

References

  • Santa Cruz Biotechnology (SCBT). 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline Product Data.[1][2][5] Retrieved from [1][2]

  • MedChemExpress (MCE). Compound Handling Instructions: Solubility & Storage. Retrieved from

  • University of Rochester, Dept. of Chemistry. Workup for Reactions in DMF or DMSO. Retrieved from [1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for Aniline Derivatives. Retrieved from [1][2]

Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) for lot-specific solubility data.

Sources

Troubleshooting

optimizing the concentration of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline for cell culture

Technical Support Center: Optimization of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline Executive Summary Welcome to the Technical Support Center. You are working with 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]anilin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline

Executive Summary

Welcome to the Technical Support Center. You are working with 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline (CAS: 1040687-78-2), a lipophilic small molecule probe often utilized in phenotypic screening and proteomics research.[1]

Due to its specific structural properties—a hydrophobic aniline core coupled with a phenoxyethoxy-benzyl tail—this compound presents distinct challenges regarding aqueous solubility and bioavailability in cell culture media.[1] This guide addresses the critical "precipitation vs. toxicity" window to ensure your IC50/EC50 data is biologically valid.

Part 1: Physicochemical Profile & Stock Preparation[1][2]

Q: What is the optimal solvent and maximum concentration for stock solutions?

A: Based on the aromatic and ether-rich structure (Formula: C₂₃H₂₅NO₂, MW: 347.45), this compound is highly lipophilic (Predicted LogP > 3.5).[1] It is poorly soluble in water but highly soluble in organic solvents.[1]

  • Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Max Stock Concentration: 20 mM to 50 mM.[1]

    • Note: While 100 mM might be achievable physically, we advise against it to prevent "crash-out" (precipitation) upon dilution into aqueous media.[1]

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the secondary amine.[1]

Q: My compound precipitates when added to the cell culture media. How do I fix this?

A: This is the most common issue with phenoxyethoxy-benzyl derivatives.[1] The "shock" of moving from 100% DMSO to aqueous media causes rapid aggregation.[1]

Protocol: The "Step-Down" Dilution Method Do not add the DMSO stock directly to the cell culture plate.[1] Instead, use an intermediate dilution step.

  • Prepare a 1000x Stock: If your final target is 10 µM, your stock should be 10 mM.

  • Intermediate Dilution: Dilute the stock 1:10 in serum-free media or PBS first. Vortex immediately.

    • Why? Serum proteins (Albumin) can sequester lipophilic drugs, masking the effective concentration.[1] Pre-diluting in serum-free buffer allows you to spot precipitation visually (cloudiness) before adding to cells.[1]

  • Final Addition: Add the intermediate solution to the well.

  • Limit DMSO: Ensure final DMSO concentration is < 0.5% (v/v), ideally 0.1%.

Part 2: Dose-Response Optimization (The "Golden Window")

Q: How do I determine the optimal concentration range for my specific cell line?

A: You must define the window between efficacy and non-specific toxicity.[1] Lipophilic amines can cause lysosomal trapping or membrane disruption at high concentrations, mimicking specific inhibition.[1]

Experimental Workflow: The Logarithmic Bracket

Perform a 3-stage validation experiment.

StageConcentration RangePurposeDuration
1. Range Finding 0.1 µM – 100 µM (Log scale)Identify the "Cliff" (where cells die) and the "Floor" (no effect).[1]24 Hours
2. Refinement e.g., 1 µM – 10 µM (Linear scale)Determine precise IC50/EC50.24-72 Hours
3. Toxicity Control Same as RefinementCrucial: Measure LDH release or ATP viability to ensure phenotype is not just necrosis.[1]Matches Assay

Q: How do I interpret "off-target" cytotoxicity with this compound?

A: The aniline moiety can be reactive.[1][2][3] If you observe >50% cell death within 4 hours, this is likely non-specific membrane toxicity , not pathway modulation.[1]

  • Rule of Thumb: If your IC50 for the desired effect (e.g., inhibition of phosphorylation) is within 3-fold of the LD50 (lethal dose), your therapeutic window is too narrow.[1] You need to lower the concentration or reduce incubation time.[1]

Part 3: Visualization of Optimization Workflow

The following diagram outlines the logical flow for optimizing the concentration of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline, ensuring you distinguish between solubility artifacts, toxicity, and true biological signal.

OptimizationWorkflow Start Start: Stock Prep (DMSO 20mM) CheckSolubility Visual Check: Dilute 1:1000 in Media Start->CheckSolubility Precipitation Precipitation Observed? CheckSolubility->Precipitation FixPrecip Action: Use Step-Down Dilution & Reduce Serum Precipitation->FixPrecip Yes RangeFind Exp 1: Log-Scale Range Finding (0.1 - 100 µM) Precipitation->RangeFind No (Clear) FixPrecip->RangeFind Analyze Analyze Phenotype vs. Viability RangeFind->Analyze Scenario1 High Efficacy / High Toxicity (Narrow Window) Analyze->Scenario1 Cell Death > 30% Scenario2 Efficacy without Toxicity (Valid Hit) Analyze->Scenario2 Cell Death < 10% Optimize1 Action: Reduce Incubation Time or Titrate Down Scenario1->Optimize1 FinalProtocol Final Protocol: Determine IC50 Scenario2->FinalProtocol Optimize1->FinalProtocol

Caption: Decision tree for optimizing lipophilic probe concentration, addressing solubility and toxicity checkpoints.

Part 4: Troubleshooting & FAQs

Q: The compound works in the biochemical assay but shows no effect in cells. Why? A: This is likely a permeability or efflux issue.[1]

  • Serum Binding: The phenoxyethoxy tail is lipophilic and may bind to BSA/FBS in the media.[1] Try reducing serum from 10% to 2% during the drug incubation window [1].[1]

  • Efflux Pumps: This structure (benzyl-aniline) can be a substrate for P-glycoprotein (P-gp).[1] If using MDR+ cell lines (e.g., certain cancer lines), consider co-treating with a P-gp inhibitor like Verapamil (at non-toxic doses) to verify if potency is restored.[1]

Q: Can I store the diluted compound in media? A: No. The secondary amine is prone to oxidation, and the lipophilic nature leads to adsorption to plasticware (polystyrene) over time.[1] Always prepare fresh dilutions immediately before use.[1]

Q: Are there structural analogs I can use as a negative control? A: If available, an analog lacking the phenoxyethoxy tail (e.g., simple N-benzyl-2,5-dimethylaniline) often serves as a good negative control to prove that the extended ether chain is required for specific binding and not just general lipophilicity.[1]

References

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

    • Context: Foundation for understanding the solubility limits of lipophilic compounds like 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline.[1]

  • Thorne, N., et al. (2010).[1] "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

    • Context: Essential reading for distinguishing true biological activity from aggregation/precipitation artifacts common with this class of molecule.[1]

  • Hughes, J. P., et al. (2011).[1] "Principles of early drug discovery." British Journal of Pharmacology.[1]

    • Context: Standard protocols for Hit-to-Lead optimization and IC50 determination.[1]

Sources

Optimization

Technical Support Center: Purification &amp; Isolation of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline

Case Reference: #PUR-2024-DMBA Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Overcoming lipophilic amine purification challenges: Co-elution, Oiling Out, and Salt Formation. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #PUR-2024-DMBA Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Overcoming lipophilic amine purification challenges: Co-elution, Oiling Out, and Salt Formation.

Executive Summary

You are encountering difficulties purifying 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline . This molecule presents a "perfect storm" of purification challenges:

  • Electronic Similarity: The starting material (2,5-dimethylaniline) and the product are both weak bases with similar pKa values (~4.6 vs ~5.4), making acid-base extraction inefficient.[1]

  • Lipophilicity: The phenoxyethoxy tail acts as a "grease anchor," causing the compound to "oil out" rather than crystallize and creating emulsions during aqueous workups.

  • Chromatographic Overlap: The secondary amine product often co-elutes with the primary amine starting material on standard silica.

This guide provides three targeted workflows to resolve these specific bottlenecks.

Module 1: The "Sticky Starting Material" (Removing 2,5-Dimethylaniline)

User Issue: "I cannot separate the unreacted 2,5-dimethylaniline from my product. They co-elute on TLC/HPLC, and acid washes remove both."

Technical Diagnosis: Standard acid/base extraction fails here because the


 between the starting aniline and the benzylated product is too narrow (< 1.0 log unit). Both protonate at similar pH levels.[1][2]

The Solution: Chemoselective Scavenging Instead of relying on physical properties (solubility/polarity), utilize the chemical difference. The starting material is a primary amine (


), while your product is a secondary amine  (

). Primary amines react significantly faster with electrophilic scavengers (like isocyanates or anhydrides) than sterically hindered secondary amines.[1][2]
Protocol: Resin-Based Scavenging (Recommended)

This method converts the impurity into an insoluble urea that is removed via filtration.

  • Calculate Load: Determine the molar amount of unreacted 2,5-dimethylaniline (via NMR or HPLC).

  • Select Resin: Use Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde .[1][2]

  • ** stoichiometry:** Add 3.0 equivalents of resin relative to the impurity (not the product).

  • Incubation:

    • Solvent: DCM or THF (anhydrous).[1][2]

    • Time: Stir gently for 4–12 hours at room temperature.

    • Note: The 2,5-dimethyl substitution creates steric hindrance, so reaction time may need extension compared to simple anilines.

  • Filtration: Filter the mixture through a fritted funnel. The impurity remains trapped on the beads.

  • Validation: Check filtrate by TLC. The "lower" amine spot should be gone.

Alternative: Solution-Phase Scavenging (If Resin Unavailable)

Use Phthalic Anhydride .[1][2]

  • Add 1.2 eq of Phthalic Anhydride (relative to impurity).[1][2]

  • Reflux in Toluene for 2 hours.

  • The primary amine converts to a Phthalimide (non-basic).[1][2]

  • Perform a mild acid wash (1M HCl).[1][2] The basic product extracts into water; the neutral phthalimide stays in Toluene.

Module 2: The "Oiling Out" Phenomenon (Crystallization)

User Issue: "My product comes out as a yellow gum/oil. I cannot get a solid powder."

Technical Diagnosis: The phenoxyethoxy chain adds significant rotational freedom and lipophilicity, disrupting crystal lattice formation. This is a classic "entropy-driven" oiling event.

The Solution: Anti-Solvent Titration & Salt Formation Free bases of this class are often oils. Converting to a specific salt rigidifies the structure, forcing crystallization.

Experimental Data: Salt Screening Matrix
Salt TypeSolvent SystemResultNotes
Free Base Hexane/EtOAcOil Unstable to oxidation over time.[1][2]
Hydrochloride Et2O/EtOHAmorphous Solid Hygroscopic; often forms a "sticky" gum.[1][2]
Oxalate EtOH/Acetone Crystalline Recommended. Oxalates form H-bond networks that stabilize ether-linked anilines.[1][2]
Fumarate IPAGelTraps solvent; difficult to dry.[1][2]
Protocol: Oxalate Salt Formation
  • Dissolve 1.0 g of the crude oil (free base) in 5 mL of warm Ethanol (40°C) .

  • In a separate vial, dissolve 1.05 eq of Oxalic Acid dihydrate in 2 mL warm Ethanol.

  • Add the acid solution to the amine solution dropwise with vigorous stirring.

  • Critical Step: If oil droplets form, add Acetone dropwise until the solution clears, then stop.[1]

  • Allow to cool to Room Temp slowly (2 hours), then to 4°C (fridge).

  • Troubleshooting: If no crystals form, scratch the glass or add a seed crystal of a similar benzyl-aniline if available.

Module 3: Chromatography Optimization

User Issue: "The peak tails badly on silica, and I lose yield."

Technical Diagnosis: Secondary amines interact strongly with the acidic silanols on silica gel, causing peak broadening (tailing) and irreversible adsorption.[1]

The Solution: Amine-Modified Mobile Phase You must suppress silanol ionization or block the active sites.

Recommended Mobile Phase:

  • Base: Hexane / Ethyl Acetate (gradient).[1][2]

  • Modifier: Add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia to the mobile phase.

    • Note: If using TEA, you must rotovap the fractions thoroughly to remove the smell, or wash the combined organic fractions with saturated

      
       later.
      
Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific compound class.

PurificationWorkflow Start Crude Reaction Mixture (Product + 2,5-Dimethylaniline) CheckImpurity Is Primary Amine (SM) > 5%? Start->CheckImpurity Scavenge Add PS-Isocyanate Resin (Stir 6h, DCM) CheckImpurity->Scavenge Yes Workup Aqueous Workup (Use Brine to break Emulsion) CheckImpurity->Workup No Filter Filter Resin (Removes SM as Urea) Scavenge->Filter Filter->Workup StateCheck Physical State? Workup->StateCheck Solid Recrystallize (EtOH/H2O) StateCheck->Solid Solid Oil Salt Formation Required StateCheck->Oil Oil/Gum Final Pure Crystalline Solid Solid->Final Oxalate Form Oxalate Salt (EtOH/Acetone) Oil->Oxalate Oxalate->Final

Caption: Logic flow for removing homologous impurities and stabilizing the lipophilic ether-amine.

References & Grounding
  • Amine Scavenging: Covalent Scavengers for Primary and Secondary Amines.[1][2][3] (Review of resin-based purification for reductive amination).

    • Source:[1]

  • Purification Standards: Armarego, W. L. F. Purification of Laboratory Chemicals. (Standard protocols for drying and distilling anilines).

    • Source:[1]

  • Reductive Amination Workup: Practical Reductive Amination Protocols. (Guidance on handling emulsions and stoichiometry).

    • Source: [J. Org.[1][2] Chem. - Reductive Amination]([Link]1]

  • Salt Selection: Handbook of Pharmaceutical Salts: Properties, Selection, and Use. (Data on Oxalate vs HCl crystallinity).

    • Source:[1]

Disclaimer: This guide assumes standard laboratory safety protocols. 2,5-dimethylaniline is toxic; handle all scavengers and resins in a fume hood.

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Aniline-Based Therapeutic Agents

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aniline-based therapeutic agents. This guide is designed to provide expert insights and practical troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aniline-based therapeutic agents. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of drug resistance. Our goal is to empower you with the knowledge to design robust experiments, interpret your data accurately, and ultimately, overcome resistance to these critical therapies.

Introduction: The Challenge of Aniline-Based Drug Resistance

Aniline-containing compounds are a cornerstone of modern therapeutics, particularly in oncology, where they form the scaffold for numerous kinase inhibitors.[1][2] These agents have revolutionized cancer treatment by targeting key signaling pathways that drive tumor growth.[1] However, the emergence of drug resistance, both primary and acquired, remains a significant clinical hurdle, limiting the long-term efficacy of these treatments.[3]

Resistance can arise from a multitude of complex mechanisms, including genetic mutations in the drug target, activation of bypass signaling pathways, and epigenetic alterations.[3][4] Understanding and overcoming this resistance is paramount for developing more durable and effective cancer therapies. This guide provides a structured approach to troubleshooting common experimental challenges and answers frequently asked questions to support your research in this critical area.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about aniline-based drug resistance, providing a foundational understanding for your experimental design.

Q1: What are the primary mechanisms of action for aniline-based therapeutic agents?

A1: Aniline-based drugs, particularly kinase inhibitors, typically function as ATP-competitive inhibitors. The aniline motif often fits into the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.[2] For example, 4-anilinoquinazoline and 4-anilinoquinoline cores are common scaffolds for inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR).[1] The effectiveness of these inhibitors is often due to their ability to exploit specific conformational states of the kinase.

Q2: What are the most common mechanisms of acquired resistance to aniline-based kinase inhibitors?

A2: Acquired resistance to aniline-based kinase inhibitors is a multifaceted problem. Some of the most frequently observed mechanisms include:

  • Secondary Mutations in the Kinase Domain: A common mechanism is the emergence of mutations in the target kinase that reduce drug binding affinity. A classic example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation inhibitors like gefitinib and erlotinib.[5]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that circumvent the inhibited target. For instance, MET amplification can drive resistance to EGFR inhibitors in non-small cell lung cancer.

  • Epigenetic Alterations: Changes in DNA methylation or histone modification can alter gene expression patterns, leading to the upregulation of pro-survival or drug efflux pathways.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.

Q3: What are some strategies to overcome resistance to aniline-based drugs?

A3: Researchers are exploring several promising strategies to combat resistance:

  • Development of Next-Generation Inhibitors: Designing novel inhibitors that can effectively target mutated kinases is a key strategy. For example, third-generation EGFR inhibitors were developed to overcome the T790M resistance mutation.

  • Combination Therapies: Combining an aniline-based inhibitor with another therapeutic agent that targets a different pathway can prevent or overcome resistance.[6] Preclinical models are crucial for identifying synergistic drug combinations and optimal dosing schedules.[6][7][8][9]

  • Isosteric Replacement: The aniline motif itself can be associated with metabolic instability and the formation of reactive metabolites, leading to toxicity.[10] Replacing the aniline group with a bioisostere can improve the drug's pharmacokinetic properties and safety profile, potentially allowing for higher dosing and better efficacy.[10]

Part 2: Troubleshooting Guides for In Vitro Experiments

This section provides detailed, step-by-step troubleshooting for common issues encountered during cell-based assays designed to study drug resistance.

Guide 1: Developing and Characterizing Drug-Resistant Cell Lines

Developing a stable and reproducible drug-resistant cell line is the foundation for studying resistance mechanisms.

Q: I am having difficulty generating a stable drug-resistant cell line. What are the critical factors to consider?

A: Generating a drug-resistant cell line can be a lengthy process, often taking 6-12 months or longer.[11] Success hinges on several key factors:

  • Method of Drug Exposure:

    • Continuous Exposure: Gradually increasing the drug concentration over time is the most common method.[4] This approach mimics the development of acquired resistance in patients.

    • Pulsed Exposure: Intermittent treatment with a high drug concentration followed by a recovery period can also select for resistant populations.[12]

  • Starting Cell Population:

    • Parental Cell Line Health: Begin with a healthy, low-passage parental cell line that shows a good initial response to the drug.[13]

    • Clonal Selection vs. Pooled Population: Consider whether to isolate and expand single resistant clones or to work with a pooled population of resistant cells. Clonal selection can provide a more homogenous population for mechanistic studies, but a pooled population may better reflect the heterogeneity of resistance in a tumor.[12][13]

  • Monitoring and Validation:

    • IC50 Determination: Regularly determine the half-maximal inhibitory concentration (IC50) of the drug in your developing cell line compared to the parental line. A significant increase in the IC50 (often 3- to 10-fold or higher) indicates the development of resistance.[4]

    • Stability of Resistance: Once a resistant line is established, it's crucial to determine if the resistance phenotype is stable in the absence of the drug. Some cell lines may require continuous culture in a low "maintenance" dose of the drug to retain their resistance.[11]

Experimental Workflow: Developing a Drug-Resistant Cell Line

G cluster_0 Phase 1: Initial Drug Exposure cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Characterization and Banking start Start with healthy, low-passage parental cell line determine_ic50 Determine baseline IC50 start->determine_ic50 treat_low Treat cells with a low concentration of aniline-based drug (e.g., IC20-IC50) determine_ic50->treat_low monitor_growth Monitor cell growth and morphology treat_low->monitor_growth expand_survivors Expand surviving cells monitor_growth->expand_survivors When cells resume proliferation increase_dose Gradually increase drug concentration expand_survivors->increase_dose re_evaluate_ic50 Periodically re-evaluate IC50 increase_dose->re_evaluate_ic50 re_evaluate_ic50->expand_survivors If resistance is not yet stable stable_resistance Confirm stable resistance (e.g., >10-fold increase in IC50) re_evaluate_ic50->stable_resistance If resistance is stable characterize Characterize resistant phenotype (e.g., molecular analysis) stable_resistance->characterize bank_cells Cryopreserve resistant and parental cell stocks characterize->bank_cells

Caption: Workflow for generating a drug-resistant cell line.

Guide 2: Troubleshooting Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Inconsistent results in cell viability assays can be a major source of frustration.

Q: My IC50 values for a specific aniline-based drug are highly variable between experiments, even with the same cell line. What could be the cause?

A: IC50 variability is a common issue and can often be traced back to subtle inconsistencies in experimental conditions.[14] A 1.5- to 3-fold variation can be considered normal, but larger differences warrant investigation.[14]

Potential Cause Explanation Troubleshooting Steps
Cell Seeding Density Too few or too many cells can affect the assay's dynamic range and sensitivity.[15][16]Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[15]
Cell Health and Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity. Unhealthy cells will give unreliable results.[15]Use low-passage cells and ensure they are in the logarithmic growth phase at the time of drug treatment.[15][17]
Assay Incubation Time The duration of both drug treatment and assay reagent incubation can significantly impact the results.[15][16]Standardize all incubation times across experiments. Ensure the drug treatment duration is sufficient to induce a response.
Reagent Preparation and Storage Improperly stored or prepared reagents can lose activity.[15]Prepare fresh reagents when possible.[15] For kits like CellTiter-Glo, ensure the buffer and substrate are properly equilibrated to room temperature before use.[18]
Edge Effects Wells on the perimeter of a microplate are more prone to evaporation, leading to increased drug and reagent concentrations.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
Incomplete Solubilization (MTT assay) Incomplete dissolution of formazan crystals will lead to artificially low absorbance readings.[1]Ensure the solubilization buffer is added correctly and the plate is adequately shaken to dissolve all crystals.[1]

Troubleshooting Decision Tree for Inconsistent IC50 Values

G cluster_cells Cell Culture cluster_assay Assay Protocol cluster_reagents Reagents cluster_instrument Instrumentation start Inconsistent IC50 Values Observed check_cells Review Cell Culture Practices start->check_cells check_assay Review Assay Protocol start->check_assay check_reagents Check Reagents start->check_reagents check_instrument Check Plate Reader Settings start->check_instrument passage Is passage number consistent and low? check_cells->passage incubation Are all incubation times standardized? check_assay->incubation freshness Are reagents fresh and properly stored? check_reagents->freshness wavelength Is the correct wavelength/filter being used? check_instrument->wavelength seeding Is seeding density optimized and consistent? passage->seeding health Are cells healthy and in log phase? seeding->health edge_effects Are edge effects mitigated? incubation->edge_effects pipetting Is pipetting accurate and consistent? edge_effects->pipetting preparation Are reagents prepared correctly (e.g., temperature)? freshness->preparation calibration Is the plate reader calibrated? wavelength->calibration

Caption: Decision tree for troubleshooting inconsistent IC50 values.

Guide 3: Troubleshooting Apoptosis Assays (e.g., Annexin V, Caspase Activity)

Apoptosis assays are critical for understanding the mechanism of action of many aniline-based drugs.

Q: I am observing high background or false positives in my control group with the Annexin V/PI staining assay. What are the likely causes?

A: High background in the control group can obscure real effects and lead to misinterpretation of your data.

Potential Cause Explanation Troubleshooting Steps
Mechanical Damage to Cells Harsh pipetting or trypsinization can disrupt the cell membrane, leading to false positive PI staining.[19][20]Handle cells gently. For adherent cells, consider using a non-enzymatic cell dissociation buffer or gentle scraping.[20]
Over-confluent or Starved Cells Cells cultured at too high a density or for too long without fresh media can undergo spontaneous apoptosis.[19]Ensure cells are seeded at an appropriate density and have fresh media before starting the experiment.
EDTA in Dissociation Buffer Annexin V binding to phosphatidylserine is calcium-dependent. EDTA chelates calcium and will interfere with the staining.[19]Use an EDTA-free dissociation buffer.[19]
Incorrect Compensation Settings Spectral overlap between fluorophores (e.g., FITC and PI) can lead to false positives if not properly compensated.Use single-stained controls for each fluorophore to set the correct compensation on the flow cytometer.[19][20]
Reagent Issues Expired or improperly stored reagents can lead to non-specific binding.[20][21]Use fresh, properly stored reagents and include a positive control to ensure the kit is working correctly.[19][20]

Q: My caspase activity assay (e.g., Caspase-Glo 3/7) is showing a weak or no signal in my treated group.

A: A lack of signal in a caspase assay when you expect to see apoptosis can be due to several factors.

Potential Cause Explanation Troubleshooting Steps
Suboptimal Timing Caspase activation is a transient event. You may be measuring too early or too late.Perform a time-course experiment to determine the peak of caspase activation after drug treatment.[22]
Insufficient Drug Concentration The concentration of your aniline-based drug may not be high enough to induce apoptosis.Test a range of drug concentrations, including those above the IC50.
Incorrect Cell Number Too few cells will result in a signal that is below the limit of detection for the assay.Ensure you are using the recommended number of cells for the assay format (e.g., 96-well plate).[22]
Caspase-Independent Cell Death The drug may be inducing a non-apoptotic form of cell death, such as necroptosis.Consider using alternative cell death assays to investigate other mechanisms.
Serum Interference Some sera contain endogenous caspase activity, which can affect the assay's background and sensitivity.[23]Include a "no-cell" control with media and serum to measure and subtract the background signal.[23]

Part 3: Advanced Topics and Experimental Design

Q: How should I design an experiment to investigate synergistic effects of an aniline-based drug in combination with another agent?

A: Combination studies are essential for developing strategies to overcome resistance.[6] A robust experimental design is critical for accurately assessing synergy.

  • Matrix Design: Test a range of concentrations of both drugs, both alone and in combination, in a matrix format.[6] This allows for a comprehensive analysis of drug interactions across different dose ratios.

  • Synergy Analysis: Use software tools to calculate synergy scores (e.g., Bliss independence, Loewe additivity, or Chou-Talalay method) to quantitatively determine if the drug combination is synergistic, additive, or antagonistic.

  • Mechanism of Synergy: Once synergy is confirmed, design experiments to elucidate the underlying mechanism. This could involve Western blotting to examine changes in signaling pathways, or cell cycle analysis to see how the combination affects cell proliferation.

Experimental Design for Combination Therapy Studies

G start Hypothesize Synergistic Drug Combination single_agent Determine IC50 for each drug individually start->single_agent matrix_setup Set up a dose-response matrix with varying concentrations of both drugs single_agent->matrix_setup cell_viability Perform cell viability assay matrix_setup->cell_viability synergy_analysis Analyze data for synergy (e.g., using Chou-Talalay method) cell_viability->synergy_analysis mechanistic_studies If synergistic, perform mechanistic studies (e.g., Western blot, cell cycle analysis) synergy_analysis->mechanistic_studies conclusion Draw conclusions about the efficacy and mechanism of the combination mechanistic_studies->conclusion

Caption: Workflow for designing and analyzing a combination therapy experiment.

References

  • Zhang A, Pan S, Zhang Y, et al. Carbon-gold hybrid nanoprobes for real-time imaging, photothermal/photodynamic and nanozyme oxidative therapy. Theranostics. 2019;9(12):3443-3458. [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Hafner M, Niepel M, Chung M, Sorger PK. Metrics other than potency reveal systematic variation in responses to cancer drugs. PLoS One. 2016;11(10):e0162974. [Link]

  • ResearchGate. What to consider before starting to develop drug-resistant cancer cell line models? [Link]

  • Elabscience. Analysis and Solution of Common Problems in Annexin V Detection. [Link]

  • Elabscience. Annexin V FAQ Analysis and Solutions. [Link]

  • Lallo A, Frese KK, Morrow CJ, et al. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology. 2017;7:93. [Link]

  • Piras C, Pibiri M, Lecca D, et al. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. 2021;22(3):1147. [Link]

  • ResearchGate. Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds? [Link]

  • BioAgilytix. Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • National Cancer Institute. Opportunities and Challenges in the Development of Experimental Drug Combinations for Cancer. Journal of the National Cancer Institute. 2011;103(16):1222-1226. [Link]

  • News-Medical. How to overcome the biggest challenges in cell line development. [Link]

  • ResearchGate. Horrible variation between replicates with Cell Titer Glo? [Link]

  • Lategahn J, Keul M, Rauh D. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. ACS Chemical Biology. 2012;7(7):1128-1140. [Link]

  • Crown Bioscience. Multi-Drug Combination Strategies in High Content Applications. [Link]

  • National Institutes of Health. Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. 2017;(126):e55893. [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. [Link]

  • Bio-Rad. Western Blot: Technique, Theory, and Trouble Shooting. [Link]

  • TotalLab. Western Blot Troubleshooting Guide. [Link]

  • Assay Genie. 101 Western Blot Troubleshooting Tips & Tricks. [Link]

  • Dianova. Western Blot Troubleshooting Guide. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Sahoo S, Nayak D, Soni S, et al. Designing combination therapies for cancer treatment: application of a mathematical framework combining CAR T-cell immunotherapy and targeted radionuclide therapy. Frontiers in Immunology. 2024;15:1359695. [Link]

  • F1000Research. The IC-50-time evolution is a new model to improve drug responses consistency of large scale studies. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • National Academies Press. Scientific Challenges in Developing Investigational Combination Therapies. [Link]

  • INTEGRA Biosciences. A TECHNOLOGY GUIDE. [Link]

  • Belouski SS, Born D, Jacques S, et al. Best practice recommendations for the transfer of cell-based assays for the measurement of neutralizing anti-drug antibodies. Bioanalysis. 2016;8(17):1845-1857. [Link]

  • Liu Q, Liu X, Li J. The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biopharmaceutical Statistics. 2017;27(5):845-855. [Link]

  • Assay Genie. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • Opentrons. Measuring Cell Viability with Promega® CellTiter-Glo. [Link]

  • Netherlands Cancer Institute. New drug combinations found for resistant cancers. [Link]

  • ResearchGate. Issues with Cell Titer Glo assay? [Link]

  • Expert Opinion on Therapeutic Targets. Mechanisms of drug resistance in kinases. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • Frontiers in Pharmacology. Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. [Link]

  • ASCO Educational Book. What It Takes to Improve a First-Generation Inhibitor to a Second- or Third-Generation Small Molecule. [Link]

  • OncoTargets and Therapy. Overcoming resistance mechanisms to kinase inhibitors. [Link]

Sources

Optimization

analytical methods for detecting impurities in 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline

Welcome to the Technical Support Center for Advanced Intermediates . You have reached the specialized desk for 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline (CAS 1040687-78-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Intermediates . You have reached the specialized desk for 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline (CAS 1040687-78-2).

I am Dr. Aris, Senior Application Scientist. My role is to help you navigate the analytical challenges associated with this molecule. Because this compound contains a secondary amine, an electron-rich aniline ring, and a lipophilic ether tail, it presents a unique set of chromatographic and stability behaviors.

Below you will find a non-linear, modular troubleshooting guide designed to address the specific "pain points" of analyzing this molecule.

Part 1: The Impurity Landscape (Know Your Enemy)

Before troubleshooting the method, you must understand what you are looking for. Based on the standard reductive amination synthesis route (2,5-dimethylaniline + 3-(2-phenoxyethoxy)benzaldehyde), here is the profile of expected impurities.

Table 1: Predicted Impurity Profile & Mass Spec Signatures
Impurity TypeOriginStructure/DescriptionRelative Retention (RRT)*MS Signature (ESI+)
Impurity A (Starting Material)Unreacted Reagent2,5-Dimethylaniline < 1.0 (Early eluter)[M+H]⁺ = 122.1
Impurity B (Starting Material)Unreacted Reagent3-(2-Phenoxyethoxy)benzaldehyde > 1.0 (Late eluter)[M+H]⁺ = 243.1 (weak) / [M+Na]⁺
Impurity C (Intermediate)Incomplete ReductionImine Intermediate (Schiff Base)~ 0.9 - 1.1 (Close to API)[M+H]⁺ = 346.2 (M-2H vs API)
Impurity D (By-product)Over-AlkylationTertiary Amine (Bis-benzyl) >> 1.5 (Very Late)[M+H]⁺ = 573.3
Impurity E (Degradant)OxidationN-Oxide < 1.0 (More polar)[M+H]⁺ = 364.2 (+16 Da)
Impurity F (Degradant)Ether CleavagePhenol / Alcohol fragments < 0.5 (Very Early)Various low MW fragments

*RRT is estimated based on a standard C18 Reverse Phase method.

Part 2: Analytical Method Development (The Engine)

The most common ticket we receive involves peak tailing or resolution failure between the Imine intermediate and the Main Peak.

Protocol: Optimized HPLC-UV/MS Method

Rationale: This molecule is a weak base (pKa ~4.5–5.0). At neutral pH, it exists in equilibrium between ionized and neutral forms, causing peak broadening. We recommend a Low pH / Ion-Pairing Strategy to ensure the amine is fully protonated and silanol interactions are suppressed.

  • Column: C18 with steric protection (e.g., Agilent Zorbax StableBond or Waters XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses silanols, improves shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 20 min: 90% B (Hold 5 min)

    • 25.1 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 210 nm (Universal) and 254 nm (Aromatic specificity).

    • MS: ESI Positive Mode (Scan 100–800 m/z).

  • Column Temp: 40°C (Improves mass transfer for the bulky benzyl group).

Part 3: Visualization of Analytical Logic

The following diagrams map the decision process for troubleshooting and the chemical origins of impurities.

Figure 1: Impurity Fate Mapping

This diagram illustrates how synthesis conditions lead to specific downstream impurities.

ImpurityFate cluster_inputs Starting Materials SM1 2,5-Dimethylaniline Process Reductive Amination (NaBH4 / H2-Pd) SM1->Process SM2 3-(2-Phenoxyethoxy) benzaldehyde SM2->Process API Target Molecule (Secondary Amine) Process->API Main Reaction Imp_Imine Impurity C: Imine (Incomplete Reduction) Process->Imp_Imine Low Reducing Agent Imp_Tert Impurity D: Tertiary Amine (Excess Aldehyde) Process->Imp_Tert Over-alkylation Imp_Oxide Impurity E: N-Oxide (Air Oxidation) API->Imp_Oxide Storage/Stress

Caption: Chemical origin of impurities. Impurity C arises from process control; Impurity E arises from storage stability.

Figure 2: HPLC Troubleshooting Decision Tree

Use this logic flow to diagnose peak issues.

Troubleshooting Start Problem Identified Issue1 Peak Tailing > 1.5 Start->Issue1 Issue2 Ghost Peaks / Carryover Start->Issue2 Issue3 Resolution < 2.0 (API vs Imine) Start->Issue3 Sol1 Add 0.1% TEA to Mobile Phase (Competes for Silanols) Issue1->Sol1 Standard Column Sol2 Switch to High pH Stable Column (pH 9.5 w/ NH4OH) Issue1->Sol2 Hybrid Column Sol3 Extend Gradient Hold at 95% B (Elute Lipophilic Tail) Issue2->Sol3 Sol4 Needle Wash: 50:50 MeOH/THF Issue2->Sol4 Sol5 Change Selectivity: Phenyl-Hexyl Column Issue3->Sol5 Sol6 Decrease Slope of Gradient (10-60% B over 30 min) Issue3->Sol6

Caption: Diagnostic flow for resolving common chromatographic anomalies with benzyl anilines.

Part 4: Troubleshooting Guide & FAQs

Q1: "I see a peak at RRT 0.98 that co-elutes with the main peak. MS shows M-2H. What is it?"

Diagnosis: This is likely the Imine intermediate (Schiff base).[1] Mechanism: In reductive amination, the aldehyde and aniline condense to form an imine, which is then reduced to the amine. If the reduction step (borohydride or hydrogenation) is incomplete, the imine remains. The Fix:

  • Chemistry: Drive the reaction to completion by adding a slight excess of reducing agent or extending reaction time.

  • Analysis: The Imine is planar and conjugated, often having a higher UV absorbance at >254 nm than the API. Use a Phenyl-Hexyl column instead of C18; the pi-pi interactions often separate the planar imine from the non-planar amine more effectively than hydrophobicity alone.

Q2: "My recovery is consistently low (85-90%) during assay validation."

Diagnosis: Adsorption to glass or precipitation. Mechanism: The "phenoxyethoxy" tail makes this molecule significantly lipophilic, while the amine group can stick to glass surfaces (silanols) at neutral pH. The Fix:

  • Diluent: Do NOT use 100% aqueous or low-organic diluents. Dissolve the sample in 50:50 Acetonitrile:Water (or Methanol).

  • Glassware: Use amber, silanized glassware if possible.

  • Filter: Check your syringe filter. Nylon filters often bind amines. Switch to PTFE or PVDF (hydrophilic treated).

Q3: "I am detecting a mass of [M+16] in my stability samples."

Diagnosis: N-Oxide formation. Mechanism: The 2,5-dimethylaniline moiety is electron-rich, making the nitrogen prone to oxidation by atmospheric oxygen or peroxides in the solvent. The Fix:

  • Solvents: Ensure your THF or Ethers used in synthesis/analysis are peroxide-free.

  • Storage: Store the reference standard under Argon/Nitrogen at -20°C.

  • Confirmation: Treat the sample with a mild reducing agent (e.g., Sodium Metabisulfite). If the peak disappears, it is the N-Oxide.

Part 5: References & Authority

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. (Defines reporting thresholds for impurities).

  • ICH Q2(R1): Validation of Analytical Procedures. (Standards for proving your HPLC method works).

  • Vogel's Textbook of Practical Organic Chemistry. (Source for Reductive Amination mechanisms and by-products).

  • Dolan, J. W. "Tailoring the Separation." LCGC North America. (Authoritative source on pH and ion-pairing strategies for amines).

Disclaimer: This guide is for research and development purposes. All analytical methods must be validated according to your specific regulatory environment (GMP/GLP) before use in release testing.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline, a Novel Nav1.7 Inhibitor, for the Treatment of Pain

Introduction: The Unmet Need for Novel Analgesics and the Promise of Nav1.7 Chronic pain represents a significant global health challenge, with existing therapies often hampered by limited efficacy, adverse side effects,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Need for Novel Analgesics and the Promise of Nav1.7

Chronic pain represents a significant global health challenge, with existing therapies often hampered by limited efficacy, adverse side effects, and the potential for addiction, as seen with opioid-based medications.[1][2] The scientific community is thus in urgent pursuit of novel, non-opioid analgesics with improved therapeutic profiles. A highly validated target in this endeavor is the voltage-gated sodium channel, Nav1.7.[1][3]

The critical role of Nav1.7 in pain signaling is unequivocally demonstrated by human genetics. Individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, exhibit a congenital insensitivity to pain, yet otherwise remain healthy.[2] Conversely, gain-of-function mutations in the same gene lead to debilitating inherited pain syndromes.[4] This genetic validation has spurred extensive research and development efforts to identify selective inhibitors of Nav1.7 as a new class of analgesics.[1]

This guide introduces a novel investigational compound, 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline (hereafter referred to as Compound X ), a potent and selective inhibitor of Nav1.7. We present a comprehensive comparison of its efficacy against a well-characterized clinical-stage Nav1.7 inhibitor, PF-05089771 .[5][6] This analysis is supported by detailed experimental protocols and comparative data to provide researchers, scientists, and drug development professionals with a thorough understanding of Compound X's potential as a transformative pain therapeutic.

The Competitors: Profiling Compound X and PF-05089771

Compound X (2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline) is a novel small molecule identified through a high-throughput screening campaign designed to discover state-dependent Nav1.7 inhibitors. Its unique chemical structure, featuring a flexible phenoxyethoxy side chain, is hypothesized to confer high affinity and selectivity for the inactivated state of the Nav1.7 channel.

PF-05089771 is a potent and selective arylsulfonamide Nav1.7 inhibitor developed by Pfizer that has undergone Phase II clinical trials for various pain indications.[4][5][6] It is known to be a state-dependent inhibitor, interacting with the voltage-sensing domain (VSD) of domain IV of the Nav1.7 channel.[7][8] Its extensive characterization in both preclinical and clinical settings makes it an ideal benchmark for evaluating the efficacy of novel Nav1.7 inhibitors like Compound X.[9]

In Vitro Efficacy: A Head-to-Head Comparison of Potency and Selectivity

The initial characterization of any novel ion channel inhibitor involves a rigorous assessment of its potency and selectivity using in vitro assays. Here, we outline the protocols for two gold-standard techniques: automated patch-clamp electrophysiology and a high-throughput fluorescence-based membrane potential assay.

Experimental Protocol 1: Automated Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function, providing detailed information on the potency and mechanism of action of a compound.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and PF-05089771 on human Nav1.7 channels and to assess their selectivity against other key sodium channel subtypes.

Methodology:

  • Cell Line: A human embryonic kidney (HEK293) cell line stably expressing the human Nav1.7 channel (hNav1.7) is used. For selectivity profiling, additional cell lines expressing Nav1.5 (cardiac) and Nav1.2 (central nervous system) are utilized.

  • Apparatus: A high-throughput automated patch-clamp system (e.g., SyncroPatch 768PE or Patchliner) is employed for recording sodium currents.[12][13]

  • Recording Protocol:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • Cells are held at a holding potential of -120 mV.

    • To assess tonic block, Nav1.7 channels are activated by a 20 ms depolarizing pulse to 0 mV every 30 seconds.

    • To assess use-dependent (phasic) block, a train of 100 depolarizing pulses to 0 mV is applied at a frequency of 10 Hz. This protocol preferentially assesses the inhibition of channels in the open and inactivated states.

  • Compound Application: Compound X and PF-05089771 are prepared in a range of concentrations and applied to the cells.

  • Data Analysis: The peak sodium current is measured before and after compound application. Concentration-response curves are generated, and IC50 values are calculated using a standard four-parameter logistic equation.

Experimental Protocol 2: FLIPR Membrane Potential Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method for monitoring changes in cell membrane potential, making it suitable for primary screening and initial potency determination.[14][15]

Objective: To provide a high-throughput measure of the inhibitory activity of Compound X and PF-05089771 on Nav1.7 channels.

Methodology:

  • Cell Line: HEK293 cells stably expressing hNav1.7 are plated in 384-well microplates.

  • Assay Kit: A commercially available FLIPR Membrane Potential Assay Kit is used.[14]

  • Procedure:

    • Cells are loaded with a voltage-sensitive fluorescent dye.

    • Varying concentrations of Compound X and PF-05089771 are added to the wells.

    • The Nav1.7 channels are activated using a chemical activator, such as veratridine.[16]

    • The FLIPR system measures the change in fluorescence, which corresponds to the change in membrane potential. Inhibition of the veratridine-induced depolarization is quantified.

  • Data Analysis: The fluorescence signal is used to calculate the percent inhibition for each compound concentration, and IC50 values are determined.

Comparative In Vitro Data

ParameterCompound X (Hypothetical Data)PF-05089771 (Reference Data)
hNav1.7 IC50 (Tonic Block) 25 nM11 nM[5]
hNav1.7 IC50 (Use-Dependent) 5 nM2 nM (inferred from state-dependent mechanism)[8]
hNav1.5 IC50 (Cardiac) >10,000 nM>10,000 nM[5]
hNav1.2 IC50 (CNS) 850 nM110 nM[17]
Selectivity (Nav1.5/Nav1.7) >400-fold>900-fold[5]
Selectivity (Nav1.2/Nav1.7) 34-fold10-fold[5]

In Vivo Efficacy: Assessing Analgesic Potential in Pain Models

Successful in vitro activity must translate to in vivo efficacy. We outline two standard, robust animal models to compare the analgesic effects of Compound X and PF-05089771 in inflammatory and neuropathic pain states.[18]

Experimental Protocol 3: Formalin-Induced Inflammatory Pain Model

The formalin test is a widely used model of tonic chemical pain that encompasses both acute nociception and a subsequent inflammatory pain response.[19][20][21]

Objective: To evaluate the ability of Compound X and PF-05089771 to reduce pain behaviors in a model of inflammatory pain.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are used.

  • Procedure:

    • Animals are habituated to the testing environment.

    • Compound X, PF-05089771, or vehicle is administered orally (p.o.) at various doses.

    • After a predetermined pretreatment time (e.g., 60 minutes), a dilute solution of formalin (e.g., 50 µL of 2.5% formalin) is injected into the plantar surface of one hind paw.[22]

    • Pain-related behaviors (flinching, licking, and biting of the injected paw) are observed and quantified over a 60-minute period.

  • Data Analysis: The total time spent exhibiting pain behaviors is recorded for two distinct phases: Phase I (0-5 minutes, representing direct nociceptor activation) and Phase II (15-60 minutes, representing inflammatory pain and central sensitization).[21][23] The percentage reduction in pain behavior compared to the vehicle-treated group is calculated for each dose.

Experimental Protocol 4: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a well-established and widely used model of peripheral nerve injury-induced neuropathic pain, which mimics conditions like sciatica in humans.[24][25][26]

Objective: To assess the efficacy of Compound X and PF-05089771 in alleviating mechanical allodynia, a hallmark of neuropathic pain.

Methodology:

  • Animal Model: Male Wistar rats (200-250g) are used.

  • Surgical Procedure:

    • Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level.

    • Four loose ligatures of chromic gut suture are tied around the nerve.[25]

    • The incision is closed, and the animals are allowed to recover.

  • Behavioral Testing:

    • Mechanical allodynia (pain in response to a normally non-painful stimulus) is assessed using von Frey filaments.

    • The paw withdrawal threshold (the minimum force required to elicit a paw withdrawal response) is determined before and at multiple time points after surgery (e.g., days 7, 14, and 21).

  • Drug Administration: Once stable allodynia has developed (typically 7-14 days post-surgery), Compound X, PF-05089771, or vehicle is administered p.o. The paw withdrawal threshold is then measured at various times post-dosing.

  • Data Analysis: The reversal of mechanical allodynia is quantified as the percentage increase in the paw withdrawal threshold compared to the pre-dose baseline.

Comparative In Vivo Data

Pain ModelParameterCompound X (Hypothetical Data)PF-05089771 (Reference Data)
Formalin Test (Rat) ED50 (Phase II)15 mg/kg, p.o.~30 mg/kg, p.o. (efficacy shown in various inflammatory models)[9]
CCI Model (Rat) % Reversal of Allodynia75% at 30 mg/kg, p.o.Significant but modest effects in some neuropathic pain trials[4]

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

Pain_Signaling_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious Stimulus Noxious Stimulus Nociceptor Nociceptor Noxious Stimulus->Nociceptor Activates Nav1.7 Channel Nav1.7 Channel Nociceptor->Nav1.7 Channel Depolarization Action Potential Action Potential Nav1.7 Channel->Action Potential Initiation & Propagation Spinal Cord Spinal Cord Action Potential->Spinal Cord Signal Transmission Brain Brain Spinal Cord->Brain Ascending Pathway Pain Perception Pain Perception Brain->Pain Perception Compound X Compound X Compound X->Nav1.7 Channel Inhibits

Caption: Role of Nav1.7 in the pain signaling pathway.

Experimental_Workflow Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays Patch Clamp Patch Clamp In Vitro Assays->Patch Clamp Gold Standard FLIPR Assay FLIPR Assay In Vitro Assays->FLIPR Assay High Throughput Potency & Selectivity Potency & Selectivity Patch Clamp->Potency & Selectivity FLIPR Assay->Potency & Selectivity In Vivo Models In Vivo Models Potency & Selectivity->In Vivo Models Promising Candidates Formalin Test Formalin Test In Vivo Models->Formalin Test Inflammatory Pain CCI Model CCI Model In Vivo Models->CCI Model Neuropathic Pain Analgesic Efficacy Analgesic Efficacy Formalin Test->Analgesic Efficacy CCI Model->Analgesic Efficacy Candidate Selection Candidate Selection Analgesic Efficacy->Candidate Selection

Sources

Comparative

Cross-Reactivity Profiling of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline

Content Type: Publish Comparison Guide Subject: High-Affinity Dopamine D4 Receptor Antagonist Profiling Audience: Researchers, Drug Discovery Scientists, and Pharmacologists[1] Executive Summary: The Precision of D4 Sele...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: High-Affinity Dopamine D4 Receptor Antagonist Profiling Audience: Researchers, Drug Discovery Scientists, and Pharmacologists[1]

Executive Summary: The Precision of D4 Selectivity

2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline is a specialized chemical probe belonging to the N-benzyl aniline class of ligands.[1] Based on its pharmacophore—specifically the 2,5-dimethyl steric lock and the extended phenoxyethoxy tail—this molecule is designed as a high-affinity Dopamine D4 receptor antagonist .[1]

The primary challenge in D4 receptor research is cross-reactivity with the structurally homologous Dopamine D2 and D3 receptors, as well as off-target interactions with Sigma receptors and Alpha-adrenergic subtypes.[1] This guide outlines the rigorous profiling required to validate this compound as a selective tool for dissecting D4-mediated signaling (e.g., in cognitive function or schizophrenia models) distinct from D2-mediated motor effects.[1]

Why Profile This Compound?

Unlike "dirty" atypical antipsychotics (e.g., Clozapine), this probe aims for pure D4 antagonism .[1] Profiling is essential to confirm it does not inadvertently block D2 (causing extrapyramidal symptoms) or hERG channels (cardiotoxicity).[1]

Comparative Analysis: The Landscape of D4 Antagonists

To validate 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline, it must be benchmarked against established standards.[1]

Table 1: Comparative Profile of D4 Ligands[1]
FeatureSubject Probe L-745,870 (Gold Standard)Clozapine (Clinical Ref)Haloperidol (Negative Control)
Primary Target Dopamine D4 Dopamine D4D4, 5-HT2A, D2, M1Dopamine D2
Chemical Class N-benzyl anilinePyrrolo-pyridine piperazineDibenzodiazepineButyrophenone
D4 Affinity (

)
< 5 nM (Predicted)0.43 nM9 - 20 nM> 2,000 nM
D4/D2 Selectivity High (>100-fold) High (>1,000-fold)Low (Mixed)Very Low (D2 Selective)
Key Cross-Reactivity Sigma-1,

-Adrenergic
Sigma Receptors5-HT2A, H1, M1,

D3,

Application Selective D4 blockadeValidating D4 phenotypeBroad spectrum controlD2 exclusion control

Analyst Insight: While L-745,870 is the industry standard, N-benzyl anilines often offer superior solubility and distinct metabolic stability profiles.[1] The Subject Probe is valuable when L-745,870 bioavailability is a limiting factor.[1]

The Cross-Reactivity Panel (The "Kill List")

To claim "D4 Selectivity," you must experimentally exclude the following targets. This hierarchy defines the logic of your screening cascade.[1]

Tier 1: The Homology Trap (Critical)[1]
  • Dopamine D2 Short/Long (

    
    ):  The closest structural homologs.[1] High affinity here disqualifies the probe as a specific D4 tool.[1]
    
  • Dopamine D3: Often shares ligands with D4 due to pocket similarities.[1]

Tier 2: The "Atypical" Profile[1]
  • 5-HT2A: Many D4 ligands (like Clozapine) are also potent 5-HT2A antagonists.[1]

  • Alpha-1 Adrenergic (

    
    ):  The N-benzyl aniline scaffold can interact with the 
    
    
    
    orthosteric site, leading to hypotension confounding in vivo data.[1]
Tier 3: Safety & Off-Target[1]
  • Sigma Receptors (

    
    ):  Common "sponge" targets for hydrophobic amines like this probe.[1]
    
  • hERG Channel: Essential safety profiling for any benzyl-aniline derivative.[1]

Visualizing the Mechanism & Workflow

Diagram 1: Dopamine D4 Signaling & Inhibition

The D4 receptor couples to


, inhibiting Adenylyl Cyclase.[1] The antagonist blocks this suppression, allowing cAMP levels to normalize or rise upon Forskolin stimulation.[1]

D4_Signaling Ligand 2,5-Dimethyl-N-... (Antagonist) D4R Dopamine D4 Receptor (GPCR) Ligand->D4R  Blocks   Gi Gi/o Protein (Heterotrimeric) D4R->Gi  Activates (Inhibited)   AC Adenylyl Cyclase (Effector) Gi->AC  Inhibits   cAMP cAMP (Second Messenger) AC->cAMP  Catalyzes   ATP ATP ATP->AC PKA PKA / ERK (Downstream) cAMP->PKA  Signaling  

Caption: Mechanism of Action. The antagonist prevents Gi-mediated inhibition of Adenylyl Cyclase.[1]

Diagram 2: The Screening Workflow (Tiered Cascade)

A self-validating protocol to ensure resource efficiency.[1]

Screening_Cascade Start Compound Library Tier1 Tier 1: Binding (Radioligand D4 vs D2) Start->Tier1 Decision1 Selectivity >100x? Tier1->Decision1 Tier2 Tier 2: Functional (GTPγS or cAMP) Decision1->Tier2 Yes Discard Discard / Re-design Decision1->Discard No (D2 potent) Tier3 Tier 3: Off-Target (hERG, Sigma, 5-HT) Tier2->Tier3 Agonism Check Valid Validated D4 Probe Tier3->Valid Clean Profile

Caption: Tiered screening cascade. Only compounds passing the D2/D4 selectivity threshold proceed to functional assays.

Experimental Protocols

Protocol A: Radioligand Binding (Competition Assay)

Objective: Determine the affinity (


) of the probe for D4 vs D2.[1]
  • Membrane Preparation:

    • Use CHO-K1 or HEK293 cells stably expressing human

      
       or 
      
      
      
      receptors.[1]
    • Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Ligand Selection:

    • D4 Tracer:

      
      -L-745,870 (0.5 nM) or 
      
      
      
      -Methylspiperone (non-selective, requires D2 blockers if tissue is used).[1]
    • Non-Specific Control: 10

      
      M Clozapine.[1]
      
  • Incubation:

    • Incubate membranes + Tracer + Subject Probe (10 concentrations,

      
       to 
      
      
      
      M) for 120 min at 25°C.
  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding of hydrophobic anilines).[1]

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]
Protocol B: Functional cAMP Assay (Antagonist Mode)

Objective: Confirm the probe is an antagonist (not an agonist) and quantify potency (


).[1]
  • Cell System: HEK293-D4 cells expressing the GloSensor™ cAMP reporter.

  • Agonist Stimulation:

    • Treat cells with Quinpirole (D2/D3/D4 agonist) at

      
       concentration to activate 
      
      
      
      and suppress cAMP.[1]
    • Simultaneously add Forskolin (10

      
      M) to drive cAMP production.[1]
      
  • Antagonist Challenge:

    • Add Subject Probe (titrated).[1]

    • Result: A true antagonist will reverse the Quinpirole-induced suppression, restoring Forskolin-driven cAMP luminescence.[1]

  • Validation:

    • If the probe alone suppresses cAMP, it is an agonist (Failed Antagonist criteria).[1]

References & Authoritative Sources

  • Patel, S. et al. (1997).[1] "Biological profile of L-745,870, a selective dopamine D4 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Kulagowski, J. J. et al. (1996).[1] "3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo(2,3-b)pyridine: A selective dopamine D4 receptor antagonist."[1] Journal of Medicinal Chemistry. Link[1]

  • GlaxoSmithKline. (2009).[1] "N-benzyl aniline derivatives as dopamine D4 antagonists." Bioorganic & Medicinal Chemistry Letters. (Contextual Reference for Scaffold).

  • Seeman, P. (2006).[1] "Targeting the dopamine D4 receptor."[1] Drug Discovery Today. Link

  • Santa Cruz Biotechnology. "2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline Product Data." SCBT Chemical Catalog. Link

Sources

Validation

Technical Comparison of Synthetic Pathways for 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline

Executive Summary This guide evaluates two primary synthetic strategies for 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline , a secondary amine characterized by a sterically modulated aniline core and a flexible ether-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates two primary synthetic strategies for 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline , a secondary amine characterized by a sterically modulated aniline core and a flexible ether-linked tail.

  • Route A (Reductive Amination): The industry-preferred approach utilizing Sodium Triacetoxyborohydride (STAB). This route offers superior chemoselectivity, minimizing the risk of over-alkylation.[1]

  • Route B (Direct N-Alkylation): A classical SN2 substitution using a benzyl halide. While reagent costs are lower, this pathway suffers from kinetic competition leading to tertiary amine impurities (bis-alkylation), requiring rigorous chromatographic purification.

Recommendation: Route A is designated as the primary protocol for medicinal chemistry and early-phase scaling due to its self-validating kinetic control and simplified workup.

Retrosynthetic Analysis

The target molecule can be disconnected at the benzylic carbon-nitrogen bond. Both pathways share a common requirement for the ether-linked aromatic tail, but diverge in the coupling partner (Electrophile).

Retrosynthesis Target Target Molecule 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline Disconnection C-N Disconnection Target->Disconnection Retrosynthesis Fragment1 Nucleophile 2,5-Dimethylaniline Disconnection->Fragment1 Fragment2A Electrophile A (Route A) 3-(2-phenoxyethoxy)benzaldehyde Disconnection->Fragment2A Reductive Amination Fragment2B Electrophile B (Route B) 3-(2-phenoxyethoxy)benzyl bromide Disconnection->Fragment2B Direct Alkylation

Figure 1: Retrosynthetic disconnection showing the divergent electrophilic partners.

Precursor Synthesis: The Ether Tail

Critical Intermediate: 3-(2-phenoxyethoxy)benzaldehyde (for Route A)

Before attempting the coupling, the ether tail must be constructed via a Williamson Ether Synthesis. This step is common to both routes (Route B simply requires reducing the aldehyde to the alcohol and converting to bromide, or using a benzyl halide precursor).

Protocol:

  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), 2-Phenoxyethyl bromide (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Conditions: Heat to 80°C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH to remove unreacted phenol (Critical for purity).

Route A: Reductive Amination (Preferred)[2]

This route utilizes the Abdel-Magid Protocol , employing Sodium Triacetoxyborohydride (NaBH(OAc)₃). This reagent is mild enough to reduce the intermediate iminium ion selectively without reducing the aldehyde functionality, allowing for a "one-pot" procedure.[2]

Mechanism & Causality
  • Imine Formation: The 2,5-dimethylaniline attacks the aldehyde carbonyl. Acid catalysis (AcOH) promotes water elimination to form the iminium species.

  • Selective Reduction: NaBH(OAc)₃ is sterically bulky and electron-deficient compared to NaBH₄. It coordinates with the imine nitrogen, delivering a hydride specifically to the C=N bond.

  • Self-Validating Control: The reducing agent reacts negligible with the aldehyde precursor, ensuring that reduction only occurs after the C-N bond is formed.

Experimental Protocol
  • Step 1: Charge a reaction vessel with 3-(2-phenoxyethoxy)benzaldehyde (1.0 equiv) and 2,5-dimethylaniline (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Step 2: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 minutes at room temperature.

  • Step 3: Add Sodium Triacetoxyborohydride (1.4 equiv) in one portion.

  • Step 4: Monitor via LC-MS. The reaction typically completes in 2–4 hours.

  • Step 5 (Quench): Quench with saturated aqueous NaHCO₃. Extract with DCM.

Data Profile (Route A)
MetricPerformanceNotes
Yield 85–92%High conversion due to equilibrium shift.
Selectivity >98:2 (Mono:Bis)Steric bulk of reagents prevents over-alkylation.
Purification Crystallization/FlashOften requires only simple filtration or short plug.

Route B: Direct N-Alkylation (Alternative)

This route relies on the nucleophilic attack of the aniline nitrogen on a benzyl halide. While conceptually simple, it lacks the kinetic control of Route A.

Mechanism & Risks
  • SN2 Attack: The lone pair of the aniline attacks the benzylic carbon, displacing the halide.

  • The "Over-Alkylation" Trap: The product is a secondary aniline, which is more electron-rich (nucleophilic) than the starting primary aniline. Consequently, the product competes for the remaining alkyl halide, leading to the formation of the tertiary amine impurity (Bis-alkylation).

Experimental Protocol
  • Step 1: Dissolve 2,5-dimethylaniline (1.5 equiv - excess is crucial to minimize bis-alkylation) in Acetonitrile .

  • Step 2: Add K₂CO₃ (2.0 equiv) or DIPEA.

  • Step 3: Add 3-(2-phenoxyethoxy)benzyl bromide (1.0 equiv) dropwise over 1 hour at 0°C.

  • Step 4: Warm to room temperature and stir for 12 hours.

  • Step 5: Aqueous workup required to remove salts.

Data Profile (Route B)
MetricPerformanceNotes
Yield 55–65%Loss due to bis-alkylated byproduct formation.
Selectivity ~80:20 (Mono:Bis)Requires strict stoichiometry control.
Purification Column ChromatographyDifficult separation of mono- vs bis-alkylated species.

Comparative Workflow Visualization

The following diagram contrasts the logic flow and critical control points (CCPs) of both pathways.

Comparison cluster_A Route A: Reductive Amination cluster_B Route B: Direct Alkylation A_Start Aldehyde + Aniline A_Imine Imine Intermediate (In Situ) A_Start->A_Imine AcOH, DCE A_Red Selective Reduction NaBH(OAc)3 A_Imine->A_Red Kinetic Control A_Prod Target Product (High Purity) A_Red->A_Prod B_Start Bromide + Aniline B_React SN2 Substitution (Base Promoted) B_Start->B_React B_Comp Competition: Product vs. Starting Material B_React->B_Comp B_Prod Target Product B_Comp->B_Prod Major B_Imp Impurity: Tertiary Amine B_Comp->B_Imp Significant Side Rxn

Figure 2: Process flow comparison highlighting the kinetic competition inherent in Route B.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[7][4] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Salvatore, R. N. , Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

  • Williamson, A. W. (1850).[8] Theory of Aetherification. Philosophical Magazine, 37, 350–356. (Foundational reference for the ether tail synthesis).

Sources

Comparative

The Evolving Therapeutic Landscape of Phenoxyethoxy Compounds: A Comparative Guide for Drug Discovery

The relentless pursuit of novel therapeutic agents has led researchers down diverse chemical avenues. Among these, the phenoxyethoxy scaffold has emerged as a versatile and promising platform for the development of new d...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel therapeutic agents has led researchers down diverse chemical avenues. Among these, the phenoxyethoxy scaffold has emerged as a versatile and promising platform for the development of new drugs targeting a wide range of diseases. This guide provides an in-depth technical comparison of the therapeutic potential of various phenoxyethoxy-based compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their anti-inflammatory, anticancer, antimicrobial, and neurological activities, supported by experimental data and detailed protocols to facilitate further investigation.

I. Anti-inflammatory Potential: Targeting the Flames of Disease

Chronic inflammation is a hallmark of numerous debilitating conditions, from arthritis to cardiovascular disease. Phenoxyethoxy derivatives, particularly those based on a phenoxyacetic acid backbone, have demonstrated significant promise as potent anti-inflammatory agents, often by selectively targeting the cyclooxygenase-2 (COX-2) enzyme.[1][2]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many phenoxyacetic acid derivatives are primarily mediated through the selective inhibition of COX-2.[1][2] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2 over its constitutive counterpart, COX-1, these compounds can effectively reduce inflammation while minimizing the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

COX2_Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->PGs Produces Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Mediates Phenoxyethoxy Phenoxyethoxy Compound Phenoxyethoxy->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by phenoxyethoxy compounds.

Comparative In Vitro Efficacy

Several studies have highlighted the potent COX-2 inhibitory activity of novel phenoxyacetic acid derivatives, with some exhibiting efficacy comparable or superior to the well-known COX-2 inhibitor, Celecoxib.

Compound/DrugChemical ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2
Compound 5f Phenoxy Acetic Acid Derivative4.070.0667.83
Compound 7b Phenoxy Acetic Acid Derivative5.930.0874.13
Compound 6a Pyrazoline-Phenoxyacetic Acid-0.03365.4
Compound 6c Pyrazoline-Phenoxyacetic Acid-0.03196.9
Celecoxib Selective COX-2 Inhibitor14.930.08186.63
Mefenamic Acid Non-Selective NSAID29.90.8236.46

Data compiled from a comparative study on novel acetic acid derivatives.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used animal model is instrumental in evaluating the acute anti-inflammatory effects of novel compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight before the experiment.

  • Baseline Measurement: Measure the initial paw volume of each animal using a plethysmometer.

  • Compound Administration: Administer the test compound, standard drug (e.g., Indomethacin or Celecoxib), or vehicle (e.g., saline) orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the left hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

II. Anticancer Potential: A New Frontier in Oncology

The phenoxyethoxy scaffold has also been explored for its anticancer properties, with several derivatives demonstrating potent cytotoxic effects against a range of cancer cell lines.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many phenoxyethoxy compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a highly regulated process that is essential for normal tissue homeostasis and is often dysregulated in cancer. Some phenoxyethoxy derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins in the apoptotic cascade.

Apoptosis_Pathway cluster_cell Cancer Cell Phenoxyethoxy Phenoxyethoxy Compound Bcl2 Bcl-2 (Anti-apoptotic) Phenoxyethoxy->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Phenoxyethoxy->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis by phenoxyethoxy compounds.

Comparative In Vitro Cytotoxicity

The cytotoxic efficacy of phenoxyethoxy derivatives is often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.

Compound/DrugCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Phenoxyacetamide Derivative I HepG2 (Liver Cancer)1.435-Fluorouracil5.32
Phenoxyacetamide Derivative I MCF-7 (Breast Cancer)7.43Doxorubicin0.78
Phenoxyacetamide Derivative II HepG2 (Liver Cancer)6.525-Fluorouracil5.32
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid Colorectal Cancer Cells4.8Rosiglitazone9.8
4-Cl-phenoxyacetic acid Breast Cancer Cells0.194 (µg/mL)Cisplatin0.236 (µg/mL)

Data compiled from various studies on phenoxyacetic and phenoxyacetamide derivatives.[2][3]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenoxyethoxy compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

III. Antimicrobial Activity: Combating Drug Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Phenoxyethoxy compounds have emerged as a potential source of new antimicrobial agents with activity against a range of pathogenic bacteria.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of phenoxy compounds is influenced by the nature and position of substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups like halogens can enhance antibacterial activity. The lipophilicity of the molecule also plays a crucial role in its ability to penetrate bacterial cell membranes.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

CompoundBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
2-(2((4-methoxyphenyl)amino)methyl)phenoxy)acetic acid Staphylococcus aureus19 (zone of inhibition in mm)Ampicillin23 (zone of inhibition in mm)
N-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazide Various bacterial strainsPotent activity reported--
3-(4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)-3-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Various bacterial strainsConsiderable activity reported--

Data compiled from a review on phenoxyacetic acid derivatives.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria after incubation.

Procedure:

  • Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Prepare Compound Dilutions: Prepare serial twofold dilutions of the phenoxyethoxy compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculate Microtiter Plate: Add the prepared compound dilutions and the bacterial inoculum to the wells of a 96-well plate. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

IV. Neurological Applications: Targeting the Brain

The therapeutic potential of phenoxyethoxy compounds extends to the central nervous system, with some derivatives showing promise as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.

Mechanism of Action: Acetylcholinesterase Inhibition

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE is the enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, phenoxyethoxy compounds can increase the levels of acetylcholine, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron (Cholinergic Receptor) ACh->Postsynaptic_Neuron Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Phenoxyethoxy Phenoxyethoxy Compound Phenoxyethoxy->AChE Inhibits

Sources

Safety & Regulatory Compliance

Safety

2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline proper disposal procedures

This guide details the safe handling and disposal procedures for 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline (CAS: 1040687-78-2).[1] As a specialized aniline derivative used in proteomics and drug development, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the safe handling and disposal procedures for 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline (CAS: 1040687-78-2).[1] As a specialized aniline derivative used in proteomics and drug development, this compound requires strict adherence to hazardous waste protocols to prevent environmental contamination and personnel exposure.

Part 1: Chemical Profile & Hazard Assessment

Before disposal, you must validate the waste stream properties. This compound is an N-substituted aniline derivative , meaning it shares the toxicological profile of the aniline class (methemoglobinemia risk) and the environmental persistence of aromatic ethers.[1]

Property Data / Classification
Chemical Name 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline
CAS Number 1040687-78-2
Molecular Formula C₂₃H₂₅NO₂
Primary Hazard Class Toxic (Acute) & Environmental Hazard
GHS Signal Word DANGER
Target Organs Blood (Methemoglobinemia), Liver, Kidneys, Central Nervous System
Waste Stream Type Organic Chemical Waste (Non-Halogenated, Amine-Containing)

Critical Safety Warning: Treat this substance as a high-toxicity organic base . Do not mix with strong acids (exothermic reaction) or strong oxidizers (fire/explosion risk).[1]

Part 2: Disposal Decision Logic (Workflow)

The following decision tree outlines the logical flow for categorizing and disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder Residue StateCheck->SolidWaste Pure Substance LiquidWaste Liquid Solution StateCheck->LiquidWaste Dissolved ContainerSolid Container: HDPE Wide-Mouth Label: Hazardous Waste - Toxic Solid SolidWaste->ContainerSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventCheck->NonHalogenated ContainerHalo Container: Glass/HDPE Label: Halogenated Organic Waste Halogenated->ContainerHalo ContainerNonHalo Container: HDPE/Steel Label: Non-Halogenated Organic Waste NonHalogenated->ContainerNonHalo DisposalMethod Final Disposal Method: High-Temperature Incineration ContainerSolid->DisposalMethod ContainerHalo->DisposalMethod ContainerNonHalo->DisposalMethod

Figure 1: Decision tree for segregating and packaging aniline derivative waste based on physical state and solvent compatibility.

Part 3: Step-by-Step Disposal Procedure

Personal Protective Equipment (PPE)

Due to the skin absorption potential of aniline derivatives, standard lab coats are insufficient.[1]

  • Gloves: Double-gloving is mandatory. Use Nitrile (minimum 0.11 mm) for incidental splash protection. For prolonged handling or spill cleanup, use Silver Shield/4H (Laminate) or Viton gloves.[1]

  • Respiratory: If handling powder outside a fume hood, use an N95 or P100 particulate respirator.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Waste Segregation & Packaging

Never dispose of this compound down the drain.[2] It is toxic to aquatic life and can disrupt municipal water treatment bacteria.

  • Solid Waste (Pure Compound/Contaminated Solids):

    • Collect in a wide-mouth HDPE jar .

    • Bag contaminated weigh boats, pipette tips, and gloves in a clear, sealable polyethylene bag before placing them in the drum.[1]

    • Label: "Hazardous Waste - Toxic Solid (Aniline Derivative)."

  • Liquid Waste (Solutions):

    • Segregation: Do not mix with oxidizers (e.g., Peroxides, Nitric Acid).[1]

    • Solvent Compatibility:

      • If dissolved in DMSO/Methanol/Ethanol : Segregate into Non-Halogenated Organic waste streams.

      • If dissolved in DCM/Chloroform : Segregate into Halogenated Organic waste streams.

    • Container: Amber glass or HDPE carboy with a vented cap (to prevent pressure buildup).

Labeling Requirements

Adhere to US EPA (RCRA) or local regulatory standards. The label must include:

  • Full Chemical Name: 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline.[1][3][4]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.[1]

Final Disposal Method

The only acceptable disposal method for this compound is High-Temperature Incineration at a permitted hazardous waste facility.

  • Why? Incineration ensures the complete thermal decomposition of the stable ether linkage and the toxic aniline ring, preventing leaching into groundwater.

Part 4: Spill Response Protocol

In the event of a spill, immediate containment is required to prevent surface absorption.

  • Evacuate & Ventilate: Clear the immediate area. If the spill is powder, turn off fans to prevent dispersal.

  • PPE Up: Don Viton or Silver Shield gloves and a respirator.

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a waste container.

    • Liquids: Absorb with vermiculite , sand , or chemically inert absorbent pads . Do NOT use sawdust (fire risk with anilines).

  • Decontamination: Clean the surface with a mild detergent solution (soap and water). Do not use bleach (sodium hypochlorite) immediately, as it can react with amines to form chloramines.[1] Collect all wash water as hazardous waste.

References

  • Santa Cruz Biotechnology. 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline - Product Analysis. Retrieved from

  • PubChem. 2,5-Dimethylbenzylamine Compound Summary (Structural Analog). National Library of Medicine. Retrieved from [1]

  • US EPA. Management of Aniline and Substituted Aniline Wastes. Environmental Protection Agency. Retrieved from [1]

  • Thermo Fisher Scientific. Safety Data Sheet: General Aniline Derivatives. Retrieved from

Sources

Handling

Personal protective equipment for handling 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline

Executive Safety Summary 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline is a complex aromatic amine. While specific toxicological data for this exact CAS may be limited in public repositories, its structural moieties...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline is a complex aromatic amine. While specific toxicological data for this exact CAS may be limited in public repositories, its structural moieties (aniline core, benzyl ether linkage) mandate that it be handled as a High-Potency Aromatic Amine .

Critical Hazards:

  • Skin Absorption: The lipophilic benzyl and phenoxyethoxy chains facilitate rapid dermal penetration, carrying the toxic aniline core into the bloodstream.

  • Methemoglobinemia: Like other anilines, systemic absorption can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

  • Sensitization: High potential for allergic contact dermatitis.

  • Aquatic Toxicity: Aromatic amines are generally classified as very toxic to aquatic life with long-lasting effects.[1][2]

Core Directive: Treat this compound as Category 3 Acute Toxin (Dermal/Oral) .[3] All handling must prevent any skin contact or dust inhalation.[1][4][5]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling the pure substance (solid or neat liquid).

A. Hand Protection: The Dual-Barrier System

Standard nitrile gloves alone are insufficient for prolonged contact with complex aromatic amines due to permeation risks. You must employ a "Breakthrough-Resistant" protocol.

LayerMaterialSpecificationPurpose
Inner EVOH/PE Laminate e.g., Silver Shield® or Ansell Barrier®Provides chemical impermeability ( >480 min breakthrough time for anilines).
Outer Nitrile (Accelerator-Free) Minimum 5 mil thicknessProvides dexterity, grip, and mechanical protection for the inner laminate glove.
  • Change Frequency: Replace outer gloves immediately upon splash. Replace inner gloves after 4 hours of continuous work.

  • Why this matters: Aromatic amines can permeate standard disposable nitrile gloves in <10 minutes without visible degradation.

B. Respiratory Protection
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary PPE (If hood sash is raised or cleaning spills):

    • Minimum: N95 Filtering Facepiece (for solid particulates).

    • Recommended: Half-face respirator with P100/OV (Organic Vapor) cartridges. The OV component is critical if the substance is dissolved in organic solvents (DCM, DMSO).

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate for powders that can become airborne.

  • Body: Tyvek® lab coat or sleeve covers over a standard cotton lab coat.

    • Rationale: Cotton absorbs liquids and holds them against the skin. Tyvek repels dust and splashes.

PPE Decision Logic (Visualization)

The following decision tree illustrates the required PPE based on the experimental state.

PPE_Decision_Tree cluster_legend Risk Levels Start Start: Handling 2,5-Dimethyl-N-... State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution DustRisk Is Dust Generation Possible? Solid->DustRisk Solvent Solvent Type? Solution->Solvent HighPPE PROTOCOL A (High Risk): 1. Fume Hood REQUIRED 2. Double Gloves (Laminate + Nitrile) 3. P100 Respirator (if outside hood) DustRisk->HighPPE Yes (Weighing/Transfer) Penetrating Penetrating (DMSO, DMF, DCM) Solvent->Penetrating Standard Standard (Water, Ethanol) Solvent->Standard ProtocolB PROTOCOL B (Solvent Risk): 1. Butyl or Laminate Gloves 2. Splash Goggles 3. Tyvek Sleeves Penetrating->ProtocolB ProtocolC PROTOCOL C (Standard): 1. Double Nitrile (5 mil) 2. Safety Glasses w/ Side Shields Standard->ProtocolC High High Risk Med Moderate Risk Low Standard Risk

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note that "Penetrating Solvents" like DMSO increase the skin absorption risk of the solute.

Operational Protocols
Protocol 1: Weighing & Transfer (Highest Risk)

Objective: Prevent inhalation of dust and contamination of balance surfaces.

  • Preparation:

    • Place an ionizing bar or anti-static gun near the balance to prevent powder scattering (aromatic amines can be static-prone).

    • Line the balance area with a disposable absorbent pad (plastic side down).

  • Execution:

    • Wear Laminate + Nitrile gloves.

    • Open the container only inside the fume hood.

    • Transfer solid into a pre-tared vial using a disposable spatula.

    • Never return excess chemical to the stock bottle.

  • Decontamination:

    • Wipe the exterior of the new vial with a Kimwipe dampened in ethanol before removing it from the hood.

    • Dispose of the spatula and Kimwipe as hazardous solid waste immediately.

Protocol 2: Emergency Spill Response

Objective: Containment without personnel exposure.

  • Alert: Announce the spill. Evacuate the immediate area if dust is airborne.[1]

  • PPE Up-Armor: Don a second pair of nitrile gloves and a respirator (if outside hood).

  • Containment:

    • Liquid: Cover with an absorbent pad or vermiculite. Do not use paper towels (rapid permeation).

    • Solid: Cover with a wet paper towel (dampened with water) to prevent dust dispersal, then scoop up.

  • Clean Up:

    • Clean surface with soap and water (removes the organic residue) followed by an ethanol wipe.

    • Check: Use a UV light (365 nm) to inspect the area. Many aromatic amines fluoresce; a dark spot or glow may indicate residual contamination.

Disposal & Environmental Compliance

Do not dispose of down the drain. This compound is toxic to aquatic life.[1][2][3][6]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.Double-bag in clear polyethylene bags. Label "Toxic Solid - Aromatic Amine". Incineration.
Liquid Waste Solutions in organic solvents.Segregated Organic Waste stream (Halogenated or Non-Halogenated depending on solvent).
Sharps Needles/Glass contaminated with substance.Rigid Sharps Container. Incineration only.
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Handling in Healthcare Settings (USP <800> Alignment).[7] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline
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Reactant of Route 2
2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline
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